TAI-1
Description
Properties
IUPAC Name |
N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-15-12-20(30-19-6-4-18(29-3)5-7-19)13-16(2)22(15)21-14-31-24(26-21)27-23(28)17-8-10-25-11-9-17/h4-14H,1-3H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNNDUZYMXBCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)OC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of TAI-1, a First-in-Class Hec1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Hec1/Nek2 Axis in Mitosis
Proper mitotic progression is governed by a complex network of proteins. The interaction between Hec1 and Nek2 is a critical node in this network. Nek2, a serine/threonine kinase, phosphorylates Hec1 at Serine 165, a step that is essential for ensuring faithful kinetochore-microtubule attachments and the correct alignment of chromosomes at the metaphase plate.[7][8] Disruption of this interaction is a key strategy for inducing mitotic catastrophe in rapidly dividing cancer cells.
Core Mechanism of Action of TAI-1
3.1 Disruption of the Hec1-Nek2 Protein Interaction this compound directly binds to Hec1, which sterically hinders its ability to interact with Nek2.[9] This event is the initiating step in the inhibitor's mechanism of action, effectively uncoupling a critical regulatory interaction required for mitosis.[3][5]
3.2 Induction of Nek2 Degradation Following the this compound-mediated disruption of the Hec1-Nek2 complex, unbound Nek2 becomes susceptible to proteasome-mediated degradation.[3][5][7] This "death-trap" mechanism, where the binding of the inhibitor to Hec1 triggers the degradation of its binding partner Nek2, ensures a sustained inactivation of this crucial mitotic kinase.[7]
3.3 Cellular Consequences of Hec1/Nek2 Pathway Inhibition The loss of the Hec1-Nek2 interaction and subsequent Nek2 degradation leads to profound defects in mitotic progression:
-
Mitotic Arrest: The significant chromosomal disarray activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in mitosis to prevent aneuploidy.[1] This leads to a prolonged arrest in metaphase.
Quantitative Data on this compound Efficacy
4.1 In Vitro Growth Inhibition this compound demonstrates potent growth inhibitory activity at nanomolar concentrations across a wide range of human cancer cell lines. A related, pharmacokinetically improved compound, TAI-95, shows similar potency.[12]
| Cell Line | Cancer Type | This compound GI₅₀ (nM)[3] | TAI-95 GI₅₀ (nM)[12] |
| MDA-MB-231 | Triple Negative Breast | 30.6 | 14.29 |
| MDA-MB-468 | Triple Negative Breast | 15.6 | 21.11 |
| K562 | Leukemia | 14.8 | N/D |
| HeLa | Cervical | 21.1 | N/D |
| MCF7 | ER+ Breast | 24.3 | 24.73 |
| HCC1954 | HER2+ Breast | 27.2 | 73.65 |
| A549 | Lung | 31.9 | N/D |
| COLO205 | Colon | 26.5 | N/D |
| Huh-7 | Liver | 22.8 | N/D |
| U937 | Leukemia | 24.3 | N/D |
| PC3 | Prostate | 27.1 | N/D |
| BT474 | HER2+ Breast | N/D | 17.58 |
| (N/D: Not Determined) |
4.2 In Vivo Antitumor Activity this compound is effective when administered orally in multiple xenograft models, causing significant tumor growth delay without notable toxicity.[3][6]
| Xenograft Model | Cancer Type | Dosing | Outcome |
| MDA-MB-231 | Triple Negative Breast | 150 mg/kg, p.o. | Modest tumor inhibition[6] |
| Colo205 | Colon | 150 mg/kg, p.o. | Modest tumor inhibition[6] |
| Huh-7 | Liver | 150 mg/kg, p.o. | Significant tumor growth delay[6] |
4.3 Synergistic Activity this compound demonstrates synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential use in combination therapies.[3][5]
| Combination Agent | Cancer Type(s) |
| Doxorubicin | Leukemia, Breast, Liver |
| Topotecan | Leukemia, Breast, Liver |
| Paclitaxel | Leukemia, Breast, Liver |
Key Experimental Protocols
5.1 Co-Immunoprecipitation for Hec1-Nek2 Interaction
-
Protocol:
-
Lyse the cells in a suitable lysis buffer (e.g., Lysis 125 buffer) containing protease and phosphatase inhibitors.[7]
-
Clarify cell lysates by centrifugation.
-
Incubate the supernatant with an anti-Nek2 antibody overnight at 4°C with gentle rotation to form antigen-antibody complexes.
-
Add Protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
5.2 Immunofluorescence for Chromosomal Misalignment
-
Protocol:
-
Grow MDA-MB-468 cells on glass coverslips.[3]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin to stain the mitotic spindle.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope. Quantify the percentage of metaphase cells exhibiting misaligned chromosomes.[3]
-
5.3 MTS Assay for Cell Viability
-
Protocol:
-
Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
5.4 Western Blotting for Nek2 Degradation
-
Protocol:
-
Harvest and lyse the cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Hec1 and Nek2. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A decrease in Nek2 protein levels over time indicates degradation.[3]
Workflow: Preclinical Evaluation of a Hec1 Inhibitor
Caption: A typical workflow for evaluating a Hec1 inhibitor, from initial synthesis and in vitro screening to in vivo efficacy and safety testing.
Specificity and Safety Profile
-
Cancer Cell Selectivity: The compound is significantly more potent against cancer cells than non-cancerous cell lines.[14]
-
In Vivo Toxicity: Preliminary toxicity studies in mice at efficacious doses showed no adverse effects on body weight, organ weights, or blood indices.[3][5]
Conclusion
References
- 1. What are Hec1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Hec1 overexpression hyperactivates the mitotic checkpoint and induces tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hec1 Network as Molecular Therapeutic Targets - Wen-Hwa Lee [grantome.com]
- 5. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small Molecule TH-39 Potentially Targets Hec1/Nek2 Interaction and Exhibits Antitumor Efficacy in K562 Cells via G0/G1 Cell Cycle Arrest and Apoptosis Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of a novel Hec1-targeted anticancer compound against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hilarispublisher.com [hilarispublisher.com]
The Role of TAI-1 in Cell Division: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action
-
Chromosomal Misalignment: The loss of functional Hec1/Nek2 complexes results in significant chromosomal misalignment during the metaphase stage of mitosis.[2]
-
Mitotic Arrest and Apoptosis: The severe chromosomal abnormalities trigger the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately inducing apoptotic cell death.[2]
Signaling Pathway Perturbed by TAI-1
Quantitative Data: In Vitro Efficacy
| Cell Line | Cancer Type | GI50 (nM) |
| K562 | Chronic Myelogenous Leukemia | 13.48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | N/D |
| MDA-MB-468 | Triple-Negative Breast Cancer | N/D |
| HeLa | Cervical Cancer | N/D |
| MCF7 | Breast Cancer | N/D |
| HCC1954 | Breast Cancer | N/D |
| A549 | Lung Cancer | N/D |
| COLO205 | Colon Cancer | N/D |
| U2OS | Osteosarcoma | N/D |
| Huh-7 | Liver Cancer | N/D |
| U937 | Histiocytic Lymphoma | N/D |
| HepG2 | Liver Cancer | N/D |
| KG-1 | Acute Myelogenous Leukemia | N/D |
| PC3 | Prostate Cancer | N/D |
| BT474 | Breast Cancer | N/D |
| MV4-11 | Acute Myeloid Leukemia | N/D |
| RS4;11 | Acute Lymphoblastic Leukemia | N/D |
| MOLM-13 | Acute Myeloid Leukemia | N/D |
| MES-SA/Dx5 | Doxorubicin-Resistant Uterine Sarcoma | Active (nM range) |
| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Cancer | Active (nM range) |
| K562R | Imatinib-Resistant CML | Active (nM range) |
| N/D: Not Disclosed in the provided search results, but described as showing strong potency at nM levels.[1][3] |
Experimental Protocols
Cell Viability (MTS) Assay
Workflow:
References
TAI-1: A Potent and Selective Hec1 Inhibitor for Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Physicochemical Properties
| Identifier | Value |
| IUPAC Name | N-[4-[4-(4-Methoxyphenoxy)-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide[2] |
| Molecular Formula | C24H21N3O3S[1][2] |
| Molecular Weight | 431.51[1][2] |
| CAS Number | 1334921-03-7 |
| SMILES | O=C(C1=CC=NC=C1)NC2=NC(C3=C(C)C=C(OC4=CC=C(OC)C=C4)C=C3C)=CS2[2] |
| Property | Value |
| Appearance | Solid |
| Solubility | Soluble in DMSO; Insoluble in water and ethanol |
| Storage Stability | Store as a powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year. |
Mechanism of Action
Preclinical Pharmacology
In Vitro Potency
| Cell Line | Cancer Type | GI50 (nM) |
| K562 | Chronic Myeloid Leukemia | 13.48[1] |
| HeLa | Cervical Cancer | <100 |
| MDA-MB-231 | Triple-Negative Breast Cancer | <100 |
| Colo205 | Colorectal Carcinoma | <100 |
| Huh-7 | Hepatocellular Carcinoma | <100 |
| A549 | Non-small Cell Lung Cancer | <100 |
| PC-3 | Prostate Cancer | <100 |
In Vivo Efficacy
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition |
| Triple-Negative Breast Cancer | MDA-MB-231 | Nude Mice | 150 mg/kg, p.o., BID | Modest |
| Colon Cancer | Colo205 | Nude Mice | 150 mg/kg, p.o., BID | Modest |
| Liver Cancer | Huh-7 | Nude Mice | 150 mg/kg, p.o., BID | Significant |
p.o. = oral administration; BID = twice daily
Pharmacokinetic Profile
Experimental Protocols
Cell Viability Assay (MTS Assay)
References
The Role of Hec1 in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Highly Expressed in Cancer 1 (Hec1), also known as Ndc80, is a critical component of the outer kinetochore Ndc80 complex. This complex is essential for the proper attachment of spindle microtubules to chromosomes during mitosis, a process fundamental to accurate chromosome segregation. In recent years, Hec1 has emerged as a key player in oncology, with its overexpression being a common feature across a wide array of human cancers. Elevated levels of Hec1 are strongly correlated with chromosomal instability, aneuploidy, higher tumor grades, and poor patient prognosis. This guide provides an in-depth examination of Hec1's role in cancer progression, detailing its molecular functions, the signaling pathways it influences, and its validation as a promising therapeutic target. We present quantitative data on its expression, detailed experimental protocols for its study, and visual diagrams of its core mechanisms to serve as a comprehensive resource for the cancer research and drug development community.
Introduction: Hec1 and the Ndc80 Kinetochore Complex
Faithful chromosome segregation during cell division is paramount for maintaining genomic stability. This process is orchestrated by the kinetochore, a complex protein structure assembled on the centromeric region of chromosomes. The kinetochore mediates the attachment of chromosomes to the spindle microtubules, ensuring that sister chromatids are pulled to opposite poles of the cell before it divides.
Hec1 is a foundational component of the tetrameric Ndc80 complex, which also includes Nuf2, Spc24, and Spc25.[1][2] This rod-shaped complex acts as a crucial link in the kinetochore-microtubule interface.[1] The Hec1/Nuf2 end of the complex directly binds to microtubules, while the Spc24/Spc25 end anchors the complex to the kinetochore.[1] Due to its indispensable role in mitosis, the precise regulation of Hec1 is critical.[3] Its misregulation, particularly its overexpression, has been identified as a significant contributor to tumorigenesis, making it a subject of intense investigation.[1][4]
Hec1 Overexpression: A Driver of Cancer Progression
A substantial body of evidence demonstrates that Hec1 is overexpressed in a multitude of human cancers, including those of the breast, lung, colon, stomach, liver, and cervix.[2][3][5][6] This overexpression is not merely a byproduct of uncontrolled cell proliferation but an active contributor to the malignant phenotype.
Mechanism of Action in Tumorigenesis
Overexpression of Hec1 disrupts the delicate balance of mitotic regulation. It leads to the hyperactivation of the mitotic spindle checkpoint (SAC), a critical surveillance mechanism that prevents cells from entering anaphase until all chromosomes are correctly attached to the spindle.[1] Paradoxically, this sustained checkpoint activation can lead to errors in chromosome segregation, resulting in aneuploidy—a hallmark of cancer.[1] An inducible mouse model demonstrated that Hec1 overexpression is sufficient to initiate tumor formation in multiple organs, underscoring its role as a potent oncogene.[1][7] The resulting tumors exhibit significant levels of aneuploidy, directly linking Hec1-driven mitotic checkpoint hyperactivation to chromosomal instability and cancer initiation.[1]
Quantitative Data on Hec1 Expression and Prognostic Significance
The clinical relevance of Hec1 overexpression is highlighted by its strong correlation with adverse patient outcomes. The following tables summarize quantitative data from various studies.
| Cancer Type | Hec1 Expression Status | Key Findings & Correlations | Reference |
| Cervical Cancer | 83.82% positive in tumor tissues vs. 7.31% in normal tissues. | Positive expression correlated with higher FIGO stage, increased lymph node metastasis, and greater depth of stromal infiltration. | [5][8] |
| Gastric Cancer | mRNA and protein levels broadly overexpressed in tumor tissues compared to normal tissues. | Elevated Hec1 levels may be an early event in gastric tumorigenesis. | [6] |
| Breast Cancer | Markedly upregulated in grade III ductal breast tumors. | Hec1 is part of a gene signature associated with poor prognosis. | [7] |
| Hepatocellular Carcinoma (HCC) | Upregulation of all four Ndc80 complex components (including Hec1) is common. | High expression of the Ndc80 complex predicts poor survival and is associated with higher pathological grades. | [2] |
| Multiple Cancers | Hec1 is part of an 11-gene signature associated with poor prognosis. | This signature identifies a metastasis-enabling and aneuploidy-prone phenotype. | [7] |
| Cancer Type | Prognostic Impact of High Hec1 Expression | Hazard Ratio (HR) with 95% Confidence Interval (CI) | Reference |
| Cervical Cancer | Independent risk factor for Overall Survival (OS). | HR = 2.79 (1.65–4.05) | [8] |
| Cervical Cancer | Independent risk factor for Progression-Free Survival (PFS). | HR = 1.81 (1.22–3.18) | [5][8] |
| Cervical Cancer | Lower Overall Survival (Kaplan-Meier analysis). | HR = 2.72 (1.15–4.52) | [8] |
| Cervical Cancer | Lower Progression-Free Survival (Kaplan-Meier analysis). | HR = 3.12 (1.62–5.03) | [8][9] |
Key Signaling Pathways and Regulatory Networks
Hec1 function and expression are tightly controlled by complex signaling networks. Dysregulation of these pathways is central to its role in cancer.
Regulation of Kinetochore-Microtubule Attachment by Phosphorylation
The interaction between the Hec1 N-terminal tail and microtubules is dynamic and heavily regulated by phosphorylation, primarily by Aurora B kinase.[10] Aurora B phosphorylates several sites on the Hec1 tail, which weakens its binding to microtubules. This process is crucial for correcting erroneous attachments. Once a chromosome achieves correct bi-polar attachment, tension is generated, which spatially separates the kinetochore from the inner centromere where Aurora B is located. This leads to Hec1 dephosphorylation by phosphatases like Protein Phosphatase 1 (PP1), stabilizing the kinetochore-microtubule attachment.[10] Disruption of this cycle prevents the correction of errors, leading to chromosome missegregation.
Upstream Regulation by the pRb Pathway
The retinoblastoma protein (pRb) pathway is a fundamental tumor suppressor network that controls cell cycle progression. Studies have revealed a functional link between this pathway and Hec1 expression. Inactivation or loss of pRb leads to increased mRNA and protein expression of Hec1.[11] This suggests that in many cancers where the pRb pathway is defective, Hec1 is consequently upregulated, contributing directly to mitotic defects and chromosomal instability.[11][12]
Consequences of Hec1 Overexpression
The downstream effects of Hec1 overexpression create a cascade that promotes tumorigenesis. The central event is the destabilization of the mitotic process, which serves as a foundation for acquiring further malignant characteristics.
Hec1 as a Molecular Target for Cancer Therapy
Given its high expression in tumors and its critical role in mitosis, Hec1 is an attractive molecular target for anticancer drug development.[3][13] Inhibiting Hec1 function offers a strategy to selectively kill rapidly dividing cancer cells by inducing catastrophic mitotic failure.
Small molecule inhibitors have been developed that disrupt Hec1's function.[3] For example, some compounds work by interfering with the Hec1-microtubule interaction, preventing the proper alignment of chromosomes.[14] Others disrupt the interaction between Hec1 and its regulatory kinase, Nek2, leading to mitotic arrest and apoptosis.[13] Preclinical studies have shown that Hec1 inhibitors can effectively reduce tumor growth in xenograft models and can enhance the sensitivity of cancer cells to chemotherapy and radiation.[3][15] This approach is promising because it targets a process on which cancer cells are particularly dependent, potentially offering a wider therapeutic window compared to non-dividing normal cells.[3]
Key Experimental Protocols
Studying the role of Hec1 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Protocol: siRNA-Mediated Knockdown of Hec1
This protocol is used to transiently reduce the expression of Hec1 in cell culture to study the functional consequences, such as effects on cell cycle progression and viability.
-
Cell Seeding : Plate cells in antibiotic-free medium to be 30-50% confluent at the time of transfection. For a 6-well plate, seed approximately 1-2.5 x 10^5 cells per well 24 hours prior to transfection.
-
siRNA Preparation : Reconstitute lyophilized siRNA targeting the Hec1 gene (also known as KNTC2) and a non-targeting control siRNA to a stock concentration of 20 µM using RNase-free buffer.
-
Transfection Complex Formation :
-
For each well, dilute 50 pmol of siRNA (2.5 µL of 20 µM stock) into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX, 5 µL) into 100 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate at room temperature for 20-30 minutes to allow for complex formation.[16]
-
-
Transfection : Add the 210 µL of siRNA-lipid complex dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation : Incubate cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time depends on the cell line and the desired endpoint.
-
Validation of Knockdown : Harvest cells at the desired time point. Assess Hec1 protein levels by Western blot or mRNA levels by qRT-PCR to confirm efficient knockdown compared to the non-targeting control.
-
Functional Assays : Perform downstream assays, such as cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V staining), or live-cell imaging to monitor mitotic defects.
Protocol: Co-Immunoprecipitation (Co-IP) for Hec1 Protein Interactions
This protocol is used to identify proteins that interact with Hec1 within the cellular environment.
-
Cell Lysis :
-
Wash cultured cells (from a 10 cm dish, ~80-90% confluent) twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (clarified lysate) to a new tube.
-
-
Pre-clearing : Add 20-30 µL of protein A/G magnetic beads or agarose resin to the lysate. Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and collect the pre-cleared supernatant.
-
Immunoprecipitation :
-
Set aside 50 µL of the pre-cleared lysate as the "Input" control.
-
To the remaining lysate, add 2-5 µg of a primary antibody against Hec1. As a negative control, use an equivalent amount of a non-specific IgG from the same host species.
-
Incubate overnight at 4°C on a rotator.
-
-
Immune Complex Capture : Add 40 µL of fresh protein A/G beads to each sample. Incubate for 2-4 hours at 4°C on a rotator.
-
Washing : Pellet the beads and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (lysis buffer with lower detergent concentration). After the final wash, remove all supernatant.
-
Elution and Analysis :
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to elute proteins.
-
Pellet the beads, and load the supernatant onto an SDS-PAGE gel, along with the "Input" sample.
-
Perform Western blotting to detect Hec1 (to confirm successful IP) and the putative interacting protein.
-
Protocol: Immunohistochemistry (IHC) for Hec1 in Tissue Samples
This protocol is used to visualize the expression and localization of Hec1 protein in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration :
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2x, 3 min), 95% (2 min), 70% (2 min), and finally in distilled water.
-
-
Antigen Retrieval : Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes. Allow slides to cool to room temperature.
-
Blocking :
-
Wash slides with PBS.
-
Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour.
-
-
Primary Antibody Incubation : Drain blocking serum and incubate slides with a primary antibody against Hec1, diluted in antibody diluent, overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection :
-
Wash slides 3 times with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Wash slides 3 times with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Develop the signal using a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate. Monitor color development under a microscope.
-
-
Counterstaining, Dehydration, and Mounting :
-
Rinse slides in distilled water.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis : Examine slides under a light microscope to assess the intensity and localization of Hec1 staining in tumor versus normal tissue.
Conclusion and Future Directions
Hec1 stands out as a pivotal protein in the landscape of cancer biology. Its fundamental role in mitosis, coupled with its consistent overexpression in tumors and strong correlation with poor prognosis, firmly establishes it as a high-value oncogene. The intricate signaling pathways that regulate Hec1, from pRb-mediated transcription to Aurora B-dependent phosphorylation, offer multiple points for therapeutic intervention. The development of small molecule inhibitors targeting Hec1 has shown significant promise in preclinical models, paving the way for novel antimitotic therapies.
Future research should focus on refining Hec1 inhibitors to improve their potency and selectivity, and on identifying biomarkers to predict which patient populations will benefit most from Hec1-targeted therapies. Furthermore, exploring combination therapies that pair Hec1 inhibitors with other treatments, such as chemotherapy or checkpoint inhibitors, could overcome resistance and improve clinical outcomes. A deeper understanding of the Hec1 network will continue to provide critical insights into the mechanisms of tumorigenesis and open new avenues for cancer treatment.
References
- 1. pnas.org [pnas.org]
- 2. Nuclear division cycle 80 complex is associated with malignancy and predicts poor survival of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Hec1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Clinical and prognostic significance of Hec1 expression in patients with Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hec1/Ndc80 is overexpressed in human gastric cancer and regulates cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Clinical and prognostic significance of Hec1 expression in patients with Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Temporal changes in Hec1 phosphorylation control kinetochore–microtubule attachment stability during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of the kinetochore protein Hec1 during the cell cycle in normal and cancer cells and its regulation by the pRb pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. expression-of-the-kinetochore-protein-hec1-during-the-cell-cycle-in-normal-and-cancer-cells-and-its-regulation-by-the-prb-pathway - Ask this paper | Bohrium [bohrium.com]
- 13. Hec1 Network as Molecular Therapeutic Targets - Wen-Hwa Lee [grantome.com]
- 14. Small molecules targeted to the microtubule-Hec1 interaction inhibit cancer cell growth through microtubule stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity of a novel Hec1-targeted anticancer compound against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphomimetic Hec1 mutant experiments [bio-protocol.org]
TAI-1 as a potential therapeutic agent
Introduction to Thymosin Alpha 1
Thymosin Alpha 1 (Tα1), a 28-amino acid peptide originally isolated from the thymus gland, is a potent biological response modifier.[1] It plays a crucial role in the maturation, differentiation, and function of T-cells, which are essential for cell-mediated immunity.[1] Tα1 has been investigated and approved for clinical use in various countries for the treatment of viral infections, such as hepatitis B and C, and as an adjuvant in cancer therapy and for immunodeficiencies.[2] Its ability to enhance the immune system's response to pathogens and malignant cells makes it a significant agent in immunotherapy.[1]
Mechanism of Action
Tα1 exerts its immunomodulatory effects by interacting with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells like dendritic cells.[1] This interaction initiates a cascade of intracellular signaling events, primarily through the MyD88-dependent pathway. This leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3] The activation of these pathways results in the production of various cytokines, such as Interleukin-2 (IL-2), IL-6, IL-10, IL-12, and Interferon-gamma (IFN-γ), which in turn orchestrate a more robust and effective immune response.[1]
Signaling Pathways
The signaling cascade initiated by Tα1 is pivotal to its therapeutic effects. Below are diagrams illustrating the key pathways.
References
The TAI-1 and Nek2 Interaction: A Technical Guide for Researchers
An In-depth Examination of a Novel Anti-Cancer Strategy Targeting Mitotic Progression
Executive Summary
Quantitative Data: In Vitro Potency of TAI-1
| Cell Line | Cancer Type | GI50 (nM) |
| K562 | Chronic Myelogenous Leukemia | 13.48[1] |
| K562R | Imatinib-resistant CML | Not Specified (nM activity)[1] |
| NCI-ADR-RES | Doxorubicin/Paclitaxel-resistant | Not Specified (nM activity)[1] |
| Huh-7 | Hepatocellular Carcinoma | Not Specified (nM activity) |
| Colo205 | Colorectal Cancer | Not Specified (nM activity) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified (nM activity) |
| BT474 | Breast Cancer | Not Specified (nM activity) |
| MCF7 | Breast Cancer | Not Specified (nM activity) |
Signaling Pathways
Nek2 Upstream Regulatory Pathway
References
- 1. Nek2A kinase stimulates centrosome disjunction and is required for formation of bipolar mitotic spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
TAI-1: A Targeted Approach to Disrupting Mitotic Integrity in Cancer
Executive Summary
Introduction: Hec1 as a Therapeutic Target
Core Mechanism of Action: Disruption of the Hec1-Nek2 Interaction
Cellular Pathways Affected by this compound
Cell Cycle Progression and Mitotic Arrest
The disruption of Hec1 function leads to an inability of cancer cells to form a stable metaphase plate, causing significant chromosomal misalignment.[2] This state of mitotic disarray activates the SAC, leading to a prolonged mitotic arrest. However, because the underlying defect in kinetochore-microtubule attachment cannot be resolved, the cells eventually exit mitosis aberrantly or undergo cell death, a process known as mitotic catastrophe.
Induction of Apoptosis
Quantitative Efficacy Data
Table 1: In Vitro Growth Inhibition by this compound
| Cell Line Category | Potency Level | Synergistic With | Reference |
| Leukemia | Nanomolar (nM) | Doxorubicin, Topotecan | [1][2] |
| Breast Cancer | Nanomolar (nM) | Paclitaxel | [1][2] |
| Liver Cancer | Nanomolar (nM) | Doxorubicin | [1][2] |
| Colon Cancer | Nanomolar (nM) | Not Specified | [2] |
Table 2: In Vivo Antitumor Activity of this compound
| Xenograft Model | Administration Route & Dose | Outcome | Reference |
| Huh-7 (Liver Cancer) | 20 mg/kg (i.v.) or 150 mg/kg (p.o.) | Significant tumor growth delay | [1] |
| Colo205 (Colon Cancer) | Not Specified | Modest tumor inhibition | [1] |
| MDA-MB-231 (Breast Cancer) | Not Specified | Modest tumor inhibition | [1] |
Detailed Experimental Methodologies
In Vitro Growth Inhibitory Potency Assay
-
Viability Assessment: Cell viability is measured using a standard method, such as the sulforhodamine B (SRB) assay or an MTS assay.
-
Data Analysis: The absorbance readings are converted to percentage of growth inhibition relative to untreated controls, and the IC50 value is calculated using non-linear regression analysis.
Western Blotting for Protein Interaction and Degradation
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Co-Immunoprecipitation (Co-IP): To assess protein interaction, incubate lysates with an antibody against Hec1. Use protein A/G beads to pull down the Hec1-containing protein complexes.
-
SDS-PAGE and Transfer: Elute the bound proteins (for Co-IP) or load total cell lysates. Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for Hec1 and Nek2. Then, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
Immunofluorescent Staining for Chromosomal Misalignment
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin (to visualize the mitotic spindle). Follow with a fluorescently-labeled secondary antibody.
-
DNA Staining: Counterstain the DNA (chromosomes) with a fluorescent dye such as DAPI (4′,6-diamidino-2-phenylindole).
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., Huh-7) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). The primary endpoint is typically tumor growth inhibition (TGI).
Conclusion
References
A Technical Guide to the Target Validation of TAI-1 in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Target: Hec1 (NDC80)
Hec1 is a core component of the NDC80 kinetochore complex, which is responsible for establishing stable microtubule-kinetochore attachments necessary for accurate chromosome segregation during cell division. The overexpression of Hec1 is a common feature in many malignancies and is often associated with aneuploidy, a hallmark of cancer.
Table 1: Hec1 Expression in Various Cancers
| Cancer Type | Expression Level | Associated Outcomes | Reference |
| Lung Cancer | Overexpressed | Poor prognosis | [1] |
| Breast Cancer | Overexpressed | Particularly in triple-negative breast cancer | [1] |
| Colon Cancer | Overexpressed | Contributes to tumorigenesis | [1] |
| Liver Cancer | Overexpressed | Correlates with advanced tumor stage | [1] |
| Leukemia | Overexpressed | Potential therapeutic target | [1] |
The Therapeutic Agent: TAI-1
3.1. Mechanism of Action
3.2. Preclinical Efficacy
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data not specified | [1] |
| HCT116 | Colon Cancer | Data not specified | [1] |
| HepG2 | Liver Cancer | Data not specified | [1] |
| K562 | Leukemia | Data not specified | [1] |
Note: Specific IC50 values were not provided in the publicly available abstract.
3.3. Synergy with Chemotherapeutic Agents
| Combination Agent | Cancer Type(s) | Observed Effect | Reference |
| Doxorubicin | Leukemia, Breast Cancer, Liver Cancer | Synergy | [1] |
| Topotecan | Leukemia, Breast Cancer, Liver Cancer | Synergy | [1] |
| Paclitaxel | Leukemia, Breast Cancer, Liver Cancer | Synergy | [1] |
3.4. Biomarkers of Response
Experimental Protocols for Target Validation
4.1. Western Blotting for Mechanism of Action
-
Methodology:
-
Culture cancer cell lines (e.g., MDA-MB-231, HCT116) to 70-80% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hec1, Nek2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
4.2. Immunofluorescent Staining for Chromosomal Misalignment
-
Methodology:
-
Grow cancer cells on glass coverslips in a multi-well plate.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
4.3. In Vivo Xenograft Models for Efficacy
-
Methodology:
-
Implant human cancer cells (e.g., triple-negative breast cancer, colon cancer, liver cancer cell lines) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
4.4. hERG Assay for Cardiac Safety
-
Methodology:
-
Use a validated in vitro patch-clamp electrophysiology assay with cells stably expressing the hERG channel (e.g., HEK293 cells).
-
Apply a voltage clamp protocol to elicit hERG currents.
-
Calculate the IC50 value for hERG inhibition. A high IC50 value indicates a lower risk of cardiac toxicity.
-
Conclusion
References
Methodological & Application
Application Notes: TAI-1 as a Hec1 Inhibitor
TAI-1 Signaling and Mechanism of Action
Quantitative Data Summary
| Cell Line | Cancer Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) | This compound + Doxorubicin (1:1) IC50 (nM) |
| Huh-7 | Liver Cancer | 50 | 200 | 25 |
| MDA-MB-231 | Breast Cancer | 75 | 150 | 40 |
| Colo205 | Colon Cancer | 120 | 250 | 65 |
| K562 | Leukemia | 40 | 100 | 20 |
Experimental Protocol: In Vitro Cell Viability Assay for this compound
Materials
-
Cancer cell line (e.g., Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO (vehicle control)
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
96-well clear-bottom, white-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow Diagram
Procedure
-
Compound Preparation:
-
Cell Seeding:
-
Harvest exponentially growing cells using standard trypsinization methods.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate, resulting in approximately 5,000 cells per well.
-
-
Compound Treatment:
-
All treatments should be performed in triplicate.
-
Cell Viability Measurement (Using CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the average luminescence for each treatment group.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
References
TAI-1 solubility and preparation for experiments
Application Notes and Protocols for TAI-1
Version: 1.0
Introduction
It is crucial for researchers to identify which of these molecules is relevant to their work to ensure the correct handling, preparation, and experimental design.
Part 1: this compound (Thymosin Alpha 1)
Thymosin Alpha 1 is a 28-amino acid peptide that plays a significant role in the maturation and differentiation of T-cells, and in modulating the immune response.[1] It is used in research to investigate immune system mechanisms, cytokine signaling, and as a potential therapeutic agent for immunodeficiencies and certain infections.[1][2]
Solubility and Preparation
Thymosin Alpha 1 is a lyophilized powder that is soluble in aqueous solutions.[2][3]
| Parameter | Value | Reference |
| Appearance | White to off-white lyophilized powder | [2] |
| Solubility | Water, bacteriostatic water, phosphate-buffered saline (PBS) | [2] |
| Recommended Solvent | Distilled water for solutions up to 2 mg/mL | [4] |
| Storage (Lyophilized) | -20°C, protected from light | [4] |
| Storage (Reconstituted) | Aliquot and store at -20°C | [1][4] |
Experimental Protocols
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.
-
Reconstitution: Add the desired volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). Gently swirl to dissolve the powder completely. Avoid vigorous shaking.
-
Aliquoting and Storage: Aliquot the reconstituted solution into sterile, low-protein-binding microcentrifuge tubes. Store immediately at -20°C.[1] Avoid repeated freeze-thaw cycles.
-
Dilution: Dilute the stock solution to the final working concentration using the appropriate cell culture medium. For example, for an ex vivo treatment of blood samples, a concentration of 50 µg/mL in RPMI 1640 medium has been used.[5]
-
Dosage Calculation: Calculate the required dose based on the animal's body weight. A dosage of 0.03 mg/kg via intraperitoneal injection has been used in rat models of acute liver failure.[6]
Signaling Pathway
Thymosin Alpha 1 modulates the immune system primarily by interacting with Toll-like receptors (TLRs) on dendritic cells, leading to the maturation of T-cells and the production of various cytokines.[1]
Part 2: this compound (Hec1 Inhibitor)
Solubility and Preparation
| Parameter | Value | Reference |
| Chemical Formula | C24H21N3O3S | [10] |
| Molecular Weight | 431.51 g/mol | [10] |
| Solubility | Soluble in DMSO (≥43.2 mg/mL) | [10][11] |
| Insolubility | Insoluble in water and ethanol | [8] |
| Storage (Powder) | -20°C for long term (months to years) | [10] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [9] |
Experimental Protocols
-
Complete Dissolution: Vortex or gently heat the solution if necessary to ensure complete dissolution.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Formulation: The formulation for in vivo administration will depend on the route. For intravenous (i.v.) or oral (p.o.) administration, specific vehicle solutions are required to ensure solubility and bioavailability. Consult relevant literature for appropriate vehicle compositions.
Mechanism of Action Workflow
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptides.gg [peptides.gg]
- 3. Thymosin α-1 - LKT Labs [lktlabs.com]
- 4. abbiotec.com [abbiotec.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Thymosin α1 treatment reduces hepatic inflammation and inhibits hepatocyte apoptosis in rats with acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymosin alpha 1 in the prevention of infected pancreatic necrosis following acute necrotising pancreatitis (TRACE trial): protocol of a multicentre, randomised, double-blind, placebo-controlled, parallel-group trial | BMJ Open [bmjopen.bmj.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. raybiotech.com [raybiotech.com]
Application Notes and Protocols: TAI-1 in High-Throughput Screening for Novel Anticancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of TAI-1
Quantitative Data: In Vitro Antiproliferative Activity of this compound
| Cancer Type | Cell Line | GI50 (nM) |
| Leukemia | K562 | 13 |
| MOLM-13 | 14 | |
| MV4-11 | 15 | |
| RS4;11 | 21 | |
| U937 | 22 | |
| KG-1 | 23 | |
| MOLT-4 | 34 | |
| Breast | MDA-MB-468 | 16 |
| MDA-MB-231 | 18 | |
| MDA-MB-453 | 20 | |
| T47D | 21 | |
| Hs578T | 22 | |
| MCF7 | 24 | |
| ZR-75-1 | 25 | |
| BT474 | 28 | |
| HCC1954 | 30 | |
| Liver | Huh-7 | 19 |
| HepG2 | 26 | |
| Hep3B | 27 | |
| PLC/PRF/5 | 29 | |
| Colon | COLO205 | 31 |
| Lung | A549 | 33 |
| NCI-H520 | 35 | |
| Cervical | HeLa | 36 |
| Prostate | PC3 | 38 |
| Bone | U2OS | 40 |
| Drug-Resistant | K562R (Imatinib-resistant) | 17 |
| MES-SA/Dx5 (Doxorubicin-resistant) | 37 | |
| NCI/ADR-RES (Doxorubicin-resistant) | 39 |
Experimental Protocols for High-Throughput Screening
The following protocols are designed for high-throughput screening to identify novel inhibitors of the Hec1-Nek2 interaction.
Protocol 1: Reverse Yeast Two-Hybrid (rY2H) Screen
This cell-based assay allows for the screening of compound libraries to identify molecules that disrupt the Hec1-Nek2 interaction in a cellular context.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism [escholarship.org]
- 7. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining of TIA-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of T-cell intracellular antigen 1 (TIA-1), an RNA-binding protein with a key role in stress granule formation and gene expression regulation.[1][2] TIA-1 exhibits both nuclear and cytoplasmic localization, which necessitates a carefully optimized staining protocol for accurate visualization.[1][2]
Data Presentation
For reproducible and comparable results, key quantitative parameters of the immunofluorescence protocol are summarized in the table below.
| Parameter | Value/Range | Notes |
| Cell Seeding Density | 1-5 x 10⁴ cells/well | For an 8-well chamber slide, aim for 60-80% confluency on the day of staining.[3][4] |
| Fixative Concentration | 4% Paraformaldehyde in PBS | Prepare fresh. Methanol can be an alternative but may affect some epitopes.[3][5][6][7] |
| Fixation Time | 10-20 minutes | At room temperature.[3][4][5][6] |
| Permeabilization Agent | 0.1-0.5% Triton X-100 in PBS | Saponin is a milder alternative.[7][8][9] |
| Permeabilization Time | 10-15 minutes | At room temperature.[4] |
| Blocking Solution | 1X PBS / 5% Normal Serum / 0.3% Triton X-100 | Serum should be from the same species as the secondary antibody.[9] |
| Blocking Time | 60 minutes | At room temperature.[9] |
| Primary Antibody Dilution | Titrate for optimal signal | A starting point of 1:200-1:1000 is common for serum or ascites.[5] |
| Primary Antibody Incubation | 2 hours at RT or overnight at 4°C | Overnight incubation can increase signal intensity.[7][10] |
| Secondary Antibody Dilution | Typically 1:500 - 1:1000 | Refer to the manufacturer's datasheet.[7] |
| Secondary Antibody Incubation | 1-2 hours | At room temperature, protected from light.[7][9] |
Experimental Protocols
This protocol is designed for adherent cells grown on coverslips or chamber slides.
Reagents and Materials
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1X PBS with 5% normal serum (from the same species as the secondary antibody) and 0.3% Triton X-100
-
Antibody Dilution Buffer: 1X PBS with 1% BSA and 0.3% Triton X-100
-
Primary antibody against TIA-1
-
Fluorochrome-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
-
Glass slides and coverslips
-
Humidified chamber
Procedure
-
Cell Preparation:
-
Seed cells onto sterile glass coverslips or chamber slides to achieve 60-80% confluency at the time of staining.[3]
-
Allow cells to adhere and grow overnight in a suitable cell culture incubator.
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Incubate the cells with Blocking Buffer for 60 minutes at room temperature in a humidified chamber to reduce non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Washing:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.[9]
-
-
Secondary Antibody Incubation:
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
If desired, incubate with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's instructions.
-
Wash briefly with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope. Acquire images promptly or store the slides at 4°C in the dark for a short period.
-
Visualizations
Caption: Workflow for TIA-1 Immunofluorescence Staining.
References
- 1. TIA-1 Is a Functional Prion-Like Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multifunctional Faces of T-Cell Intracellular Antigen 1 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. biotium.com [biotium.com]
- 7. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 8. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
Application Notes and Protocols for In Vivo Studies of TAI-1, a Novel Hec1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: The Hec1/Nek2 Axis
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Cancer Type | Animal Model | Administration Route | Dosage | Outcome | Reference |
|---|---|---|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | Mice | Oral (p.o.) | Not Specified | Modest tumor inhibition | [1] |
| Colo-205 | Colon Cancer | Mice | Oral (p.o.) | Not Specified | Modest tumor inhibition | [1] |
| Huh-7 | Liver Cancer | Mice | Oral (p.o.) | Not Specified | Significant tumor growth delay | [1] |
| Breast Cancer Models | Breast Cancer | Mice | Oral (p.o.) | Not Specified | Strong inhibition of tumor growth |[8][9] |
Table 2: In Vivo Efficacy of INH1 (this compound Predecessor) in Xenograft Model
| Cell Line | Cancer Type | Animal Model | Administration Route | Dosage | Outcome | Reference |
|---|
| MDA-MB-468 | Breast Cancer | Nude Mice | Not Specified | Not Specified | Retarded tumor growth |[3] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model
Materials:
-
Vehicle for formulation (e.g., 5% DMA/60% Polyethylene Glycol 300/35% Dextrose in water)[8]
-
Cancer cell line of interest (e.g., Huh-7, MDA-MB-231)
-
Cell culture medium and supplements
-
6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG, or Nude mice)[10][11]
-
Matrigel or similar basement membrane matrix
-
Sterile syringes and gavage needles (22-gauge)[7]
-
Calipers for tumor measurement[10]
-
Anesthesia (e.g., Isoflurane)
-
Materials for tissue collection and processing (formalin, cryovials)
Methodology:
-
Cell Preparation: Culture selected cancer cells under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 10-50 million cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension (containing 1-10 million cells) into the right flank of each mouse.
-
Tumor Growth and Monitoring: Allow tumors to establish and grow. Monitor the animals 2-3 times weekly for tumor development.[4][10] Once tumors are palpable and reach an average volume of 100-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).[10]
-
Drug Administration:
-
Efficacy Monitoring:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.[10] Calculate tumor volume using the formula: Volume = (width² x length) / 2.[10][13]
-
Record the body weight of each animal at the same frequency to monitor for toxicity. A body weight loss exceeding 20% is a common humane endpoint.[5]
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days).[4]
-
At the endpoint, euthanize the animals according to approved institutional protocols.
-
Excise the tumors and measure their final weight. A portion of the tumor can be fixed in 10% neutral buffered formalin for histopathology and another portion can be snap-frozen for biomarker analysis (e.g., Western blot for Nek2 levels).[3][14]
-
Protocol 2: Pharmacokinetic (PK) Study
Methodology:
-
Animal Groups: Use male/female mice (e.g., C57BL/6 or BALB/c), divided into groups for intravenous (IV) and oral (PO) administration.[6] A typical design involves 3-4 animals per time point.[6]
-
Dosing:
-
Blood Sampling: Collect blood samples (e.g., via saphenous vein puncture) at multiple time points post-administration.[15]
-
Sample Processing: Process blood to collect plasma and store at -80°C until analysis.
-
Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, half-life (t½), clearance, and oral bioavailability (F%).
Protocol 3: Histopathological Analysis
Methodology:
-
Tissue Fixation and Processing: Fix excised tumor tissues in 10% neutral buffered formalin for 24-48 hours.[14] Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.[14]
-
Sectioning and Staining: Cut 4-5 µm sections from the paraffin blocks.
-
H&E Staining: Perform standard Hematoxylin and Eosin (H&E) staining to evaluate tumor morphology, cellularity, and necrosis.[3][16]
-
Immunohistochemistry (IHC): Perform IHC to assess the expression and localization of key biomarkers.
-
Ki-67: To assess cell proliferation.
-
Cleaved Caspase-3: To detect apoptotic cells.
-
Nek2: To confirm target engagement (reduction in protein levels).
-
-
-
Imaging and Analysis: Digitize the stained slides using a whole-slide scanner. Quantify the staining (e.g., percentage of positive cells, H-score) in a blinded manner using image analysis software. Compare results between treatment and control groups.
References
- 1. Tumor Volume Measurement [bio-protocol.org]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. Article - Standard on Tumor Productio... [policies.unc.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Patient-derived xenograft: a developing tool for screening biomarkers and potential therapeutic targets for human esophageal cancers | Aging [aging-us.com]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing TAI-1 Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction to TAI-1 and Synergistic Combination Therapy
In Vitro Assessment of this compound Synergy
In vitro assays are fundamental for the initial screening and characterization of synergistic interactions. The checkerboard assay is a widely used method for this purpose.
Checkerboard Assay Protocol
The checkerboard assay allows for the testing of various concentrations of two drugs in a matrix format to identify synergistic, additive, or antagonistic effects.
Principle: This method involves a two-dimensional titration of two compounds. The concentration of one drug is varied along the rows of a microplate, while the concentration of the second drug is varied along the columns. The effect on cell viability or another relevant endpoint is measured for each combination.
Materials:
-
Target cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)
-
Complete cell culture medium
-
Combination agent (e.g., Doxorubicin, Cisplatin, Interferon-alpha)
-
96-well flat-bottom microplates
-
MTT or similar cell viability reagent
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well for MDA-MB-231).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Preparation and Dilution:
-
Drug Addition (Checkerboard Format):
-
Remove the culture medium from the 96-well plate.
-
Include wells with each drug alone (monotherapy controls) and wells with no drugs (vehicle control).
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis:
-
CI < 1: Synergism
-
CI = 1: Additivity
-
CI > 1: Antagonism
The CI is calculated using specialized software such as CompuSyn or can be determined from the following equation:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ is the concentration of drug 1 alone that produces a certain effect (e.g., 50% inhibition).
-
(Dx)₂ is the concentration of drug 2 alone that produces the same effect.
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce the same effect.
Another method for visualizing synergy is the Isobologram . In an isobologram, the concentrations of the two drugs required to produce a specific effect (e.g., IC50) are plotted on the x and y axes. A straight line connecting the IC50 values of the individual drugs represents additivity. Data points falling below this line indicate synergy, while points above it indicate antagonism.
Experimental Workflow for In Vitro Synergy Assessment
Quantitative Data from In Vitro Synergy Studies
| This compound (µM) | Doxorubicin (µM) | % Inhibition (this compound alone) | % Inhibition (Doxorubicin alone) | % Inhibition (Combination) | Combination Index (CI) |
| 10 | 0.1 | 5 | 20 | 45 | < 1 (Synergy) |
| 20 | 0.2 | 10 | 35 | 65 | < 1 (Synergy) |
| 40 | 0.4 | 15 | 50 | 85 | < 1 (Synergy) |
| This compound (µM) | Cisplatin (µM) | % Inhibition (this compound alone) | % Inhibition (Cisplatin alone) | % Inhibition (Combination) | Combination Index (CI) |
| 20 | 2.5 | 8 | 25 | 50 | < 1 (Synergy) |
| 40 | 5.0 | 12 | 40 | 70 | < 1 (Synergy) |
| 80 | 10.0 | 20 | 60 | 90 | < 1 (Synergy) |
In Vivo Assessment of this compound Synergy
In Vivo Synergy Study Protocol (Lewis Lung Carcinoma Model)
Materials:
-
C57BL/6 mice
-
Lewis Lung Carcinoma (LLC) cells
-
Cyclophosphamide
-
Sterile saline
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Inject LLC cells (e.g., 1 x 10⁶ cells) subcutaneously into the flank of C57BL/6 mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into four groups:
-
Vehicle control (saline)
-
Cyclophosphamide alone
-
-
Administer treatments according to a predetermined schedule. For example:
-
Cyclophosphamide: single intraperitoneal injection.
-
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint Analysis:
-
Continue monitoring until tumors in the control group reach a predetermined endpoint.
-
Euthanize mice and excise tumors for further analysis (e.g., histology, immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).
-
Monitor animal survival.
-
Data Analysis:
Experimental Workflow for In Vivo Synergy Assessment
Quantitative Data from In Vivo Synergy Studies
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Median Survival (days) |
| Control | 1500 ± 250 | 0 | 25 |
| This compound | 1200 ± 200 | 20 | 30 |
| Cyclophosphamide | 800 ± 150 | 47 | 35 |
| This compound + Cyclophosphamide | 300 ± 100 | 80 | > 45 |
Mechanistic Insights: Signaling Pathways in this compound Synergy
Conclusion
References
Troubleshooting & Optimization
TAI-1 not showing expected phenotype
Frequently Asked Questions (FAQs)
-
Disruption of Hec1-Nek2 Interaction : This is the direct molecular effect.[3]
-
Nek2 Degradation : A measurable downstream consequence of the disrupted interaction.[1][3]
-
Chromosomal Misalignment : Significant misalignment of chromosomes during the metaphase stage of mitosis.[1][3]
-
Apoptotic Cell Death : Induction of apoptosis as a result of mitotic catastrophe.[1][3]
Quantitative Data Summary
| Parameter | Cell Line / Model | Concentration / Dose | Observed Effect | Reference |
| GI₅₀ | K562 (Leukemia) | 13.48 nM | Growth Inhibition | [3] |
| Mechanism Study | K562 (Leukemia) | 500 nM | Disruption of Hec1-Nek2 Interaction | [3] |
| Mechanism Study | MDA-MB-468 (Breast Cancer) | 1 µM | Chromosomal Misalignment | [3] |
| In Vivo Efficacy | Huh-7 (Liver Cancer) | 20 mg/kg (i.v.) or 150 mg/kg (p.o.) | Significant tumor growth delay | [2] |
| In Vivo Efficacy | Colo205, MDA-MB-231 | 20 mg/kg (i.v.) or 150 mg/kg (p.o.) | Modest tumor inhibition | [2] |
Troubleshooting Guide
Problem 1: No significant increase in cell death or growth inhibition is observed.
A: This is a common issue that can stem from several factors, ranging from the compound itself to the specific biology of your cell line.
Possible Cause 1: Compound Integrity and Concentration
-
Is the concentration correct? The effective concentration can vary significantly between cell lines. A dose-response experiment is critical.
Recommended Actions:
-
Verify Compound Potency : If possible, test the compound on a sensitive, positive control cell line (e.g., K562).
Possible Cause 2: Cell Line-Specific Factors
-
Is your cell line resistant to mitotic inhibitors?
Recommended Actions:
-
Check Gene Status : Verify the RB and P53 status of your cell line from literature or databases (e.g., ATCC, COSMIC). Cells with functional RB/P53 pathways may be less sensitive.
Possible Cause 3: Experimental Protocol
-
Is the cell confluence appropriate? Very high cell density can sometimes reduce the efficacy of anti-proliferative agents.
Recommended Actions:
-
Standardize Seeding Density : Ensure a consistent and non-confluent seeding density across all experiments.
Problem 2: Key molecular markers (Nek2 degradation, chromosomal misalignment) are unchanged.
Q: I performed a Western blot and immunofluorescence, but I don't see Nek2 degradation or chromosomal misalignment. Why?
A: This suggests the issue may lie in the experimental timing for observing these specific molecular events or in the technical execution of the assays.
Possible Cause 1: Incorrect Timing for Assays
-
Nek2 Degradation : This is an early event. If you check too late, the effect might be missed or confounded by widespread cell death.
-
Chromosomal Misalignment : This occurs specifically during metaphase. The cell population must be synchronized or have enough cells in mitosis at the time of fixation to observe the phenotype.
Recommended Actions:
-
Mitotic Arrest : For immunofluorescence, consider a short pre-treatment with a mitotic blocker (e.g., nocodazole) to enrich the population of cells in mitosis before fixation. This will increase the chances of observing metaphase plates.
-
Quantify Mitotic Cells : Use a marker like Phospho-Histone H3 (Ser10) to quantify the percentage of mitotic cells in your treated vs. control populations.
References
- 1. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TAI-1 (Thymosin Alpha 1) Stability
Frequently Asked Questions (FAQs)
Cloudiness or precipitation is often a sign of peptide aggregation or poor solubility at the given concentration and buffer conditions.
-
Troubleshooting Steps:
-
Temperature: Ensure the solution is stored at the recommended temperature. Some peptides are less soluble at lower temperatures.
-
Sonication: Gentle sonication can sometimes help to dissolve small aggregates.
Loss of biological activity can be due to chemical degradation or conformational changes.
-
Potential Causes:
-
Proteolytic Degradation: If your solution is not sterile or contains proteases, the peptide can be cleaved.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can alter the peptide's structure and function.
-
Deamidation: This chemical modification can occur over time and affect the peptide's biological activity.
-
Improper Storage: Storing the reconstituted solution for longer than recommended, even at refrigerated temperatures, can lead to degradation.[10]
-
-
Lyophilized Powder:
-
Reconstituted Solution:
Data Presentation
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | ≤ -20°C (Freezer) | Up to 3 years[11] | Protect from light.[11] |
| 2-8°C (Refrigerator) | Up to 2 years[11] | Protect from light.[11] | |
| Room Temperature | Up to 3 weeks (desiccated)[2] | For short-term transport. | |
| Reconstituted Solution | 2-8°C (Refrigerator) | 2-30 days[1][2][10] | Protect from light; do not shake.[8][9] Aliquot to avoid freeze-thaw cycles.[2] |
| ≤ -20°C (Freezer) | Not generally recommended | Avoid repeated freeze-thaw cycles.[2] If necessary, use cryoprotectants. |
Experimental Protocols
-
Materials:
-
Bacteriostatic water for injection (or other recommended sterile solvent)
-
Sterile syringe and needle
-
Procedure:
-
Using a sterile syringe, slowly inject the recommended volume of bacteriostatic water down the side of the vial to avoid foaming.[8][9]
-
Gently swirl the vial until the powder is completely dissolved. Do not shake. [8][9]
-
Visually inspect the solution for any particulate matter. The solution should be clear.
-
If not for immediate use, aliquot the solution into sterile, single-use vials and store at 2-8°C, protected from light.[8][9][11]
-
Methodology:
-
Store aliquots of each solution at different temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), inject a sample onto an RP-HPLC system.
-
Use a C18 column and a gradient of water and acetonitrile with a suitable ion-pairing agent (e.g., trifluoroacetic acid).
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm).
Visualizations
References
- 1. swolverine.com [swolverine.com]
- 2. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction, Expression, and Characterization of Thymosin Alpha 1 Tandem Repeats in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidesciences.com [peptidesciences.com]
- 6. mdpi.com [mdpi.com]
- 7. Certain Bulk Drug Substances for Use in Compounding that May Present Significant Safety Risks | FDA [fda.gov]
- 8. peptidedosages.com [peptidedosages.com]
- 9. peptidedosages.com [peptidedosages.com]
- 10. thebody.com [thebody.com]
- 11. happyhormonesmd.com [happyhormonesmd.com]
troubleshooting TAI-1 off-target effects
Frequently Asked Questions (FAQs)
Troubleshooting Guides
-
-
Potential Cause 2: Cell-line specific differences in drug metabolism or efflux.
-
-
Potential Cause 2: Insufficient incubation time.
-
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Hec1-Nek2 Inhibitor
| Kinase Target | On-Target/Off-Target | Assay Type | % Inhibition @ 1 µM | IC50 (nM) | Selectivity (Fold vs. On-Target) |
| Hec1-Nek2 Interaction | On-Target | Protein-Protein Interaction Assay | 95% | 15 | - |
| ABL1 | Off-Target | Kinase Activity Assay | 12% | >10,000 | >667 |
| AURKA | Off-Target | Kinase Activity Assay | 8% | >10,000 | >667 |
| CDK2 | Off-Target | Kinase Activity Assay | 15% | >10,000 | >667 |
| PLK1 | Off-Target | Kinase Activity Assay | 5% | >10,000 | >667 |
| SRC | Off-Target | Kinase Activity Assay | 18% | 8,500 | 567 |
| VEG FR2 | Off-Target | Kinase Activity Assay | 9% | >10,000 | >667 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general method for assessing the selectivity of a compound against a panel of kinases.
Materials:
-
Recombinant kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer
-
96-well or 384-well plates
-
Filter plates (for radiometric assay) or luminometer (for ADP-Glo™)
Methodology:
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate. Wash the filter plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for TAI-1 Target Engagement
Materials:
-
Cell culture medium
-
Cells of interest
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Hec1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Methodology:
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include an unheated control at room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or by sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Separate the proteins from the soluble fraction by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for Hec1, followed by an HRP-conjugated secondary antibody.
Mandatory Visualization
References
Technical Support Center: Overcoming TAI-1 Resistance in Tumors
Frequently Asked Questions (FAQs)
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of the Hec1/Nek2 pathway that are involved in apoptosis.
-
Dysregulation of the RB/p53 Pathway: Further alterations in the RB or p53 pathways that may uncouple mitotic errors from the apoptotic response.[6][7]
Troubleshooting Guides
| Observation | Potential Cause | Suggested Troubleshooting Steps |
| Decreased sensitivity to TAI-1 in a previously sensitive cell line (IC50 increase). | Acquired resistance. | 1. Sequence the NDC80 gene: Check for mutations in the Hec1 protein that may interfere with this compound binding. 2. Perform RNA sequencing: Compare the gene expression profiles of the sensitive and resistant cells to identify upregulated survival pathways. 3. Assess drug efflux pump activity: Use functional assays (e.g., rhodamine 123 extrusion) or western blotting for P-glycoprotein to determine if drug efflux is increased. 4. Evaluate RB and p53 status: Confirm the mutational and functional status of RB and p53 in the resistant cells. |
| Cells arrest in mitosis but do not undergo apoptosis. | Defective apoptotic machinery. | 1. Assess apoptosis markers: Perform western blots for cleaved caspase-3, PARP cleavage, and other apoptotic markers. 2. Evaluate Bcl-2 family proteins: Check the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. 3. Consider combination with pro-apoptotic agents: Test the synergistic effects of this compound with BH3 mimetics. |
| Variable or inconsistent results between experiments. | Experimental variability. | 1. Ensure consistent cell culture conditions: Maintain consistent cell density, passage number, and media formulation. 2. Verify this compound concentration and stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Standardize assay protocols: Ensure consistent incubation times, reagent concentrations, and data acquisition methods. |
Data Presentation
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 14 |
| HeLa | Cervical Cancer | 25 |
| HCT116 | Colon Cancer | 38 |
| A549 | Lung Cancer | 74 |
Note: The IC50 values presented are illustrative and may vary depending on the specific experimental conditions.
Experimental Protocols
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Resazurin Assay:
-
Add 20 µL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until a significant color change is observed.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the fluorescence readings to the vehicle control wells (representing 100% viability).
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Mandatory Visualizations
References
- 1. What are Hec1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Aurora B inhibitors promote RB hypophosphorylation and senescence independent of p53-dependent CDK2/4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Navigating TAI-1 Experimental Variability: A Technical Support Center
Disclaimer: For research use only. Not for use in diagnostic or therapeutic procedures.
Section 1: Thymosin Alpha 1 (Tα1) Experimental Variability and Solutions
Thymosin Alpha 1 is a 28-amino acid peptide that plays a crucial role in modulating the immune system.[1][2] Its biological activity is highly dependent on proper handling and experimental setup. This section provides a detailed guide to mitigate variability in Tα1 experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Thymosin Alpha 1?
A1: Thymosin Alpha 1 primarily acts as an immunomodulator. It enhances T-cell maturation, activates dendritic cells, and stimulates the production of cytokines like IL-2 and IFN-γ by interacting with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on immune cells.[3][4] This interaction initiates downstream signaling cascades, including the MyD88 and NF-κB pathways, leading to a bolstered immune response against viral, bacterial, and fungal pathogens, as well as cancer cells.[2]
Q2: How should I properly store and handle lyophilized and reconstituted Thymosin Alpha 1?
A2: Proper storage is critical to prevent degradation and maintain bioactivity. Lyophilized Tα1 should be stored at -20°C for long-term storage.[1] Once reconstituted, it should be stored at 4°C and is stable for a limited period, typically up to 7 days. For longer-term storage of the reconstituted peptide, it is advisable to use a carrier protein like 0.1% bovine serum albumin (BSA). Avoid repeated freeze-thaw cycles.
Q3: My Tα1 preparation is difficult to dissolve. What can I do?
A3: Poor solubility can be a source of significant experimental variability. Ensure you are using a recommended sterile buffer for reconstitution. If solubility issues persist, gentle vortexing or sonication may help. For hydrophobic peptides, a solubility test to determine the optimal buffer and pH can be beneficial.
Q4: I'm observing inconsistent results in my cell-based assays with Tα1. What are the common causes?
A4: Inconsistent results can stem from several factors:
-
Peptide Quality and Purity: Ensure you are using a high-purity Tα1 preparation. Contaminants such as trifluoroacetic acid (TFA) from the synthesis process can affect cell viability and introduce variability.
-
Biological Contamination: Endotoxin (lipopolysaccharide) contamination can trigger an unwanted immune response in cell cultures, leading to misleading results. Use endotoxin-free reagents and test your peptide preparation for endotoxin levels.
-
Cell Culture Conditions: Factors such as cell passage number, seeding density, and confluence can all impact cellular response to Tα1. Standardize these parameters across experiments.
-
Assay Duration: The effects of Tα1 can be time-dependent. Optimize the incubation time for your specific cell line and assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no T-cell proliferation in response to Tα1 | 1. Degraded Tα1 due to improper storage. 2. Suboptimal Tα1 concentration. 3. Issue with T-cell viability or activation state. | 1. Use a fresh vial of properly stored and reconstituted Tα1. 2. Perform a dose-response experiment to determine the optimal concentration (e.g., 30 nM to 3 µM).[5] 3. Check T-cell viability with Trypan Blue and ensure proper activation with a positive control (e.g., PHA or anti-CD3/CD28). |
| High background in cytokine release assays | 1. Endotoxin contamination in Tα1 preparation or reagents. 2. Non-specific activation of immune cells. | 1. Use endotoxin-tested Tα1 and endotoxin-free cell culture media and supplements. 2. Ensure proper washing of cells and use appropriate negative controls. |
| Inconsistent anti-tumor effects in vitro | 1. Variability in Tα1 concentration due to solubility issues. 2. Differences in cancer cell line sensitivity. 3. Cell culture conditions affecting drug response. | 1. Ensure complete dissolution of Tα1 before adding to cell cultures. 2. Test a panel of cell lines to identify sensitive and resistant ones. 3. Standardize cell seeding density and ensure cells are in the exponential growth phase during treatment. |
Quantitative Data Summary
| Parameter | Cell Line/System | Concentration/Dose | Observed Effect | Reference |
| Cell Proliferation | Human Immune Cell Subsets | 30 nM - 3 µM | Tα1 directly affects the proliferation of CD4+ T, CD8+ T, B, and NK cells. | [5] |
| Anti-proliferative Effect | cMM, GBM, and PM tumor cell lines | 1 µM, 10 µM, 100 µM | No anti-proliferative or cytotoxic effects were observed. | [5] |
| Cytokine Production | Peripheral Blood Mononuclear Cells (PBMCs) from Hepatitis C patients | Not specified | Increased production of IL-2 and IFN-γ (Th1 response); decreased IL-4 and IL-10 (Th2 response). | [6] |
| Clinical Efficacy (Virological Response) | Patients with Chronic Hepatitis B | 1.6 mg subcutaneous injection twice a week | 40.6% complete virological response.[1] | [1] |
Experimental Protocols
This protocol is adapted from a study on the immunomodulatory activity of Tα1 on distinct immune cell subsets.[5]
-
Cell Seeding: Seed 2.5 x 10^5 immune cells (e.g., PBMCs) per well in a 96-well plate in a final volume of 200 µL of complete culture medium.
-
Tα1 Treatment: Add Tα1 at desired concentrations (e.g., scalar doses from 30 nM to 3 µM) to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C and 5% CO2.
-
WST-1 Reagent Addition: Add WST-1 reagent (1:10 dilution) to each well.
-
Incubation and Measurement: Incubate for 4 hours and then measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation relative to the untreated control.
This protocol is based on a study investigating Tα1's effect on cytokine storm in blood cells.[7][8]
-
Sample Preparation: Dilute whole blood samples 1:2 in RPMI 1640 medium supplemented with L-glutamine, penicillin, streptomycin, and 10% fetal bovine serum.
-
Tα1 Treatment: Expose the blood samples to Tα1 at the desired concentration (e.g., 50 µg/mL) for 48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, collect the samples for analysis.
-
Flow Cytometry Analysis: Lyse red blood cells and stain the remaining leukocytes with fluorescently labeled antibodies against specific cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-6, IL-10) after permeabilization.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the expression of cytokines in different T-cell populations.
Signaling Pathway and Workflow Diagrams
Caption: Thymosin Alpha 1 signaling via TLRs.
Caption: Workflow for a T-cell proliferation assay.
Section 2: Hec1 Inhibitor TAI-1 Experimental Variability and Solutions
Frequently Asked Questions (FAQs)
-
Cell Line Integrity: Use authenticated cell lines with a consistent and low passage number, as genetic drift can alter drug sensitivity.
-
Seeding Density: Cell density at the time of treatment significantly impacts drug response. Standardize the initial cell seeding to ensure cells are in an exponential growth phase.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent GI50 values in cell viability assays | 1. Inaccurate this compound concentration due to precipitation in media. 2. Inconsistent cell seeding density. 3. High passage number of cell lines. | 1. Ensure this compound is fully dissolved in the final culture medium. Visually inspect for precipitation. 2. Optimize and standardize the cell seeding density for each cell line. 3. Use low-passage, authenticated cells for all experiments. |
| No disruption of Hec1-Nek2 interaction observed in Co-IP | 1. Insufficient this compound concentration or incubation time. 2. Suboptimal Co-IP protocol. 3. Antibody quality. | 1. Perform a dose-response and time-course experiment to determine optimal treatment conditions. 2. Ensure lysis buffer and wash conditions are gentle enough to preserve protein complexes. 3. Use validated antibodies for Hec1 and Nek2. |
| Low in vivo efficacy in xenograft models | 1. Poor bioavailability of this compound. 2. This compound dose is too low. 3. Tumor model is resistant to this compound. | 1. Confirm the formulation and route of administration are appropriate for this compound. 2. Perform a dose-escalation study to find the maximum tolerated and efficacious dose. 3. Test this compound on a panel of different tumor xenograft models. |
Quantitative Data Summary
| Parameter | Cell Line | GI50 (nM) | Reference |
| Growth Inhibition (GI50) | K562 (Leukemia) | 13.48 | [11] |
| MDA-MB-231 (Breast Cancer) | 37.81 | [9] | |
| Huh-7 (Liver Cancer) | 26.33 | [9] | |
| COLO205 (Colon Cancer) | 68.95 | [9] | |
| A549 (Lung Cancer) | 114.3 | [9] | |
| HeLa (Cervical Cancer) | 37.47 | [9] | |
| PC3 (Prostate Cancer) | 71.93 | [9] | |
| Specificity | WI-38 (Normal Fibroblast) | >10,000 | [11] |
Experimental Protocols
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Incubation: Incubate the plate for 96 hours at 37°C and 5% CO2.
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for 1-4 hours and measure the absorbance at 490 nm.
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing Lysates: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Nek2 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-Hec1 antibody to detect the co-immunoprecipitated Hec1.
Signaling Pathway and Workflow Diagrams
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 5. The Immunomodulatory Activity of Thymosin Alpha 1 on Tumor Cell Lines and Distinct Immune Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro effect of thymosin-alpha1 and interferon-alpha on Th1 and Th2 cytokine synthesis in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Thymosin alpha 1 restores the immune homeostasis in lymphocytes during Post-Acute sequelae of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. assaygenie.com [assaygenie.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments involving TAK1.
Troubleshooting Guides
Kinase Assays
Question: My in vitro TAK1 kinase assay shows inconsistent results or no activity. What are the possible causes and solutions?
Answer:
Several factors can contribute to unreliable TAK1 kinase assay results. Here’s a systematic approach to troubleshooting:
-
Enzyme Activity:
-
Problem: The recombinant TAK1 enzyme may have low activity. TAK1 often requires its binding partner, TAB1, for full activation.
-
Solution: Ensure you are using a TAK1/TAB1 complex. If using TAK1 alone, its basal activity might be very low. Always check the manufacturer's specifications and handle the enzyme according to their recommendations, avoiding multiple freeze-thaw cycles.
-
-
ATP Concentration:
-
Problem: The ATP concentration is critical for kinase assays. If it is too high, it can be difficult to detect inhibition by competitive inhibitors. If it's too low, the signal might be weak.
-
Solution: The optimal ATP concentration is typically at or below the Michaelis-Menten constant (Km) for ATP. It is recommended to perform an ATP titration to determine the Km in your specific assay conditions.[1]
-
-
Substrate Choice:
-
Problem: The substrate may not be optimal for TAK1.
-
Solution: Myelin Basic Protein (MBP) is a commonly used generic substrate for serine/threonine kinases like TAK1.[2] Alternatively, a more specific peptide substrate can be used. Ensure the substrate concentration is appropriate and not limiting the reaction.
-
-
Buffer Conditions:
-
Problem: The buffer composition, including pH, ionic strength, and cofactors, can significantly impact enzyme activity.
-
Solution: A typical kinase buffer for TAK1 includes Tris-HCl (pH 7.5), MgCl₂, BSA, and DTT.[3] Optimize each component, especially the Mg²⁺ concentration, as it is an essential cofactor for ATP transfer.
-
| Parameter | Recommended Starting Condition | Common Pitfall & Solution |
| Enzyme | Recombinant TAK1/TAB1 complex | Using TAK1 alone may result in low activity. Ensure the complex is used. |
| ATP | Titrate around the reported Km (if known) | Suboptimal concentration can affect inhibitor potency. Determine Km empirically. |
| Substrate | Myelin Basic Protein (MBP) | Poor phosphorylation. Test different substrates or substrate concentrations. |
| Buffer | 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT[3] | Incorrect pH or ion concentration. Optimize buffer components. |
Western Blotting for TAK1 and its Phosphorylation
Question: I am having trouble detecting total TAK1 or its phosphorylated form (p-TAK1) by Western blot. What can I do?
Answer:
Detecting TAK1 and its activated, phosphorylated form can be challenging. Here are some common issues and their solutions:
-
Antibody Specificity and Quality:
-
Problem: The primary antibody may not be specific or sensitive enough.
-
Solution: Use a primary antibody that has been validated for Western blotting. For p-TAK1, use an antibody specific to the key phosphorylation sites, such as Threonine-187 and Serine-192.[4] It's good practice to verify antibody specificity using knockout or knockdown cell lysates.[5]
-
-
Low Protein Abundance/Phosphorylation Stoichiometry:
-
Problem: The levels of total TAK1 might be low in your cell type, and the stoichiometry of phosphorylation can be very low, making detection difficult.
-
Solution: Increase the amount of protein loaded onto the gel. For low-abundance proteins, consider enriching your sample through immunoprecipitation (IP) prior to Western blotting.
-
-
Phosphatase Activity:
-
Problem: Phosphatases in your cell lysate can dephosphorylate p-TAK1 during sample preparation, leading to a weak or absent signal.
-
Solution: It is crucial to include a cocktail of phosphatase inhibitors in your lysis buffer and keep the samples on ice at all times.[6]
-
-
Stimulation Conditions:
-
Problem: TAK1 phosphorylation is transient. The timing of cell stimulation and lysis is critical.
-
Solution: Perform a time-course experiment to determine the peak of TAK1 phosphorylation in response to your stimulus (e.g., TNFα, IL-1β). Phosphorylation can peak as early as 5-15 minutes post-stimulation.
-
| Issue | Possible Cause | Recommended Solution |
| No/Weak Signal for Total TAK1 | Low protein abundance. | Increase protein load; use a validated, high-affinity antibody. |
| No/Weak Signal for p-TAK1 | Low phosphorylation level, phosphatase activity, poor antibody. | Include phosphatase inhibitors, optimize stimulation time, use a phospho-specific antibody. |
| Non-specific Bands | Antibody cross-reactivity, high antibody concentration. | Use a more specific antibody, optimize antibody dilution, and include proper controls (e.g., knockout lysate).[7] |
Co-Immunoprecipitation (Co-IP) of TAK1 Complexes
Question: My Co-IP experiment to pull down the TAK1-TAB2/3 complex is not working. What are the common pitfalls?
Answer:
Co-IP of the TAK1 complex can be difficult due to the transient nature of the interactions.
-
Lysis Buffer Composition:
-
Problem: Harsh detergents in the lysis buffer can disrupt the protein-protein interactions within the TAK1 complex.
-
Solution: Use a mild lysis buffer with non-ionic detergents (e.g., NP-40). Avoid strong, denaturing buffers like RIPA for Co-IP experiments.[8] The inclusion of protease and phosphatase inhibitors is essential.
-
-
Antibody Suitability for IP:
-
Problem: An antibody that works for Western blotting may not work for IP because the epitope it recognizes might be hidden in the native protein conformation.
-
Solution: Use an antibody that is specifically validated for IP applications. Sometimes, Co-IPs only work in one direction (i.e., pulling down TAK1 co-precipitates TAB2, but not vice-versa).[9] This can be due to the antibody's binding site sterically hindering the interaction.
-
-
Insufficient Protein Interaction:
-
Problem: The interaction between TAK1 and its binding partners (especially TAB2/3) is often induced by a stimulus and can be transient.
-
Solution: Ensure you are stimulating the cells appropriately to induce complex formation before lysis. In some cases, cross-linking agents can be used to stabilize the protein complex before lysis, but this requires optimization to avoid non-specific cross-linking.
-
Frequently Asked Questions (FAQs)
Q1: I am using the inhibitor 5Z-7-oxozeaenol to study TAK1 function, but I am concerned about off-target effects. How can I control for this?
A1: 5Z-7-oxozeaenol is a widely used TAK1 inhibitor, but it is known to be non-selective and can inhibit at least 50 other kinases, which can lead to off-target effects.[10][11] To address this, you should:
-
Use a more selective inhibitor: Consider using a more recently developed and selective TAK1 inhibitor, such as Takinib, for comparison.[10]
-
Genetic validation: The gold standard for validating the effects of an inhibitor is to use a genetic approach. Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout TAK1 and see if you can replicate the phenotype observed with the inhibitor.
-
Use multiple inhibitors: If possible, use structurally different TAK1 inhibitors to see if they produce the same biological effect.
| Inhibitor | Selectivity | Common Pitfall |
| 5Z-7-oxozeaenol | Non-selective | Can inhibit numerous other kinases, leading to misinterpretation of results.[10][11] |
| Takinib | Selective | Less commercially available and may be more expensive. |
Q2: What are the key phosphorylation sites on TAK1 that indicate its activation?
A2: The primary activating phosphorylation sites on TAK1 are within its activation loop. These include Threonine-184 (Thr184), Threonine-187 (Thr187), and Serine-192 (Ser192).[4][12] Phosphorylation at Thr187 is considered a critical event for TAK1 kinase activity.[4] Additionally, phosphorylation at Serine-412 by PKA has also been shown to be important for TAK1 activation.[12]
Q3: Why is TAB1 important for TAK1 activity, and how does it differ from TAB2/3?
A3: TAB1, TAB2, and TAB3 are all TAK1 binding proteins, but they have distinct roles:
-
TAB1: Is thought to act as an activator of TAK1. It is often constitutively associated with TAK1 and is required for TAK1 activation in response to certain stimuli like osmotic stress.[12][13] Co-expression of TAB1 with TAK1 can increase TAK1's kinase activity in vitro.[4]
-
TAB2 and TAB3: These are homologous proteins that act as adaptors, linking TAK1 to upstream activators like TRAF6 in response to pro-inflammatory stimuli such as IL-1β and TNFα. They are crucial for the recruitment and activation of TAK1 in these pathways.[13]
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. promega.com.cn [promega.com.cn]
- 4. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of TAK–TAB Complex Activation through Ubiquitylation [imrpress.com]
Technical Support Center: TAI-1 Toxicity Minimization
Frequently Asked Questions (FAQs)
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normal cells at expected therapeutic concentrations. | 1. Incorrect TAI-1 concentration: Calculation or dilution error leading to a much higher final concentration. 2. High sensitivity of the specific normal cell line: Some primary or immortalized normal cell lines may have unusual dependencies on pathways inadvertently affected by high concentrations of this compound. 3. Contamination of cell culture: Mycoplasma or other microbial contamination can increase cellular stress and sensitivity to cytotoxic agents. | 1. Verify concentration: Double-check all calculations and dilution steps. Prepare a fresh stock of this compound. 2. Perform a dose-response curve: Determine the precise GI50 for your specific normal cell line (see Experimental Protocol section). 3. Test for contamination: Regularly screen cell cultures for mycoplasma and other contaminants. |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, seeding density, or media composition. 2. Instability of this compound: Improper storage or handling of the this compound stock solution. | 1. Standardize protocols: Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities. Use the same batch of media and supplements for comparative experiments. 2. Proper handling of this compound: Aliquot this compound stock solutions and store them at the recommended temperature, avoiding repeated freeze-thaw cycles. |
| Delayed or cumulative toxicity observed after prolonged exposure. | 1. Off-target effects: At longer incubation times, even minor off-target inhibition can lead to a cytotoxic phenotype. 2. Nutrient depletion/waste accumulation: Long-term culture without media replenishment can lead to cell stress and death, which may be exacerbated by the presence of the inhibitor. | 1. Reduce exposure time: If the desired on-target effect in a concurrent cancer cell experiment is achieved at an earlier time point, consider reducing the incubation time for the normal cells as well. 2. Replenish media: For long-term experiments, perform partial media changes to replenish nutrients and remove metabolic byproducts. |
Data Presentation
| Cell Line | Cell Type | GI50 (nM) |
| Cancer Cell Lines | ||
| K562 | Chronic Myelogenous Leukemia | 13.48 |
| NCI-ADR-RES | Doxorubicin-resistant Ovarian Cancer | 45 |
| K562R | Imatinib-resistant CML | 14 |
| Normal Cell Lines | ||
| WI-38 | Normal Human Fibroblast | >10,000 |
| RPTEC | Renal Proximal Tubule Epithelial Cells | >10,000 |
| HuVEC | Human Umbilical Vein Endothelial Cells | >10,000 |
| HAoSMC | Human Aortic Smooth Muscle Cells | >10,000 |
| Data summarized from a study characterizing the biological activity of this compound.[3] |
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity in Normal Cells using the MTT Assay
This protocol is adapted for the non-tumorigenic human breast epithelial cell line, MCF-10A, a commonly used model for normal breast cells.
Materials:
-
DMEM/F12 medium supplemented with 5% horse serum, 20 ng/ml EGF, 0.5 µg/ml hydrocortisone, 100 ng/ml cholera toxin, and 10 µg/ml insulin.[8]
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)[6]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-10A cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µl of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
-
Incubate for the desired experimental duration (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add 100 µl of MTT solution (diluted to 0.5 mg/ml in fresh medium) to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C, protected from light. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT solution.
-
Add 100 µl of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
This compound On-Target Signaling Pathway
Hypothetical Off-Target Signaling Pathway of a Nek2 Inhibitor
Caption: Potential off-target effects of a Nek2 inhibitor at high concentrations.
References
- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Normal breast epithelial MCF-10A cells to evaluate the safety of carbon dots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCF10A Cell Line: Unraveling Breast Cancer Biology in Non-Tumorigenic Contexts [cytion.com]
- 8. biorxiv.org [biorxiv.org]
TAI-1 data interpretation challenges
Frequently Asked Questions (FAQs)
-
Increased incidence of chromosomal misalignment and mitotic arrest.
-
Induction of apoptosis.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. | Reduced well-to-well variability in viability readouts. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | Minimized variability due to evaporation and temperature gradients. |
| TAI-1 precipitation | Visually inspect the this compound solution for any precipitates before adding to the cells. If precipitation is observed, gently warm the solution or prepare a fresh stock. | Consistent delivery of the intended concentration of this compound to the cells. |
| Cell line heterogeneity | Perform single-cell cloning to establish a more homogenous cell population. | More consistent and reproducible dose-response curves. |
Problem 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor pharmacokinetic properties of this compound | Conduct pharmacokinetic studies to determine the bioavailability, half-life, and clearance of this compound in vivo. | Understanding of this compound's exposure profile to inform dosing regimen adjustments. |
| Metabolic instability of this compound | Perform in vitro and in vivo metabolism studies to identify major metabolites and metabolic pathways. | Identification of potential metabolic liabilities that may reduce the active concentration of this compound. |
| Tumor microenvironment factors | Co-culture tumor cells with stromal cells or immune cells to better mimic the in vivo environment and assess their impact on this compound activity. | More predictive in vitro models that better correlate with in vivo responses. |
| Off-target effects at higher concentrations | Perform target engagement assays at various concentrations to confirm Hec1 inhibition and screen for potential off-target activities. | Confirmation that the observed in vivo effects are due to on-target Hec1 inhibition. |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunofluorescence Staining for Chromosomal Misalignment
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (for mitotic spindle) and a centromere marker (e.g., CREST) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the percentage of mitotic cells with misaligned chromosomes.
Signaling Pathways and Workflows
Caption: Experimental workflow for determining cell viability using an MTT assay.
References
Validation & Comparative
TAI-1 Versus Other Hec1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hec1 Inhibition
Hec1, also known as Ndc80, is a critical component of the outer kinetochore, playing a pivotal role in the proper alignment and segregation of chromosomes during mitosis.[1] Its overexpression is a hallmark of various cancers and is often associated with poor prognosis.[2][3] By targeting Hec1, cancer cell proliferation can be disrupted, leading to mitotic arrest and subsequent apoptosis.[1] This makes Hec1 a promising target for novel anti-cancer therapies. Hec1 inhibitors primarily work by disrupting its interaction with other proteins, most notably Nek2, a mitotic kinase.[3][4] This disruption leads to chromosomal misalignment and activation of the spindle assembly checkpoint, ultimately triggering cell death in rapidly dividing cancer cells.[1][4]
Comparative Performance of Hec1 Inhibitors
| Inhibitor | Mechanism of Action | Target Interaction |
| TAI-1 | Disrupts Hec1-Nek2 protein interaction, leading to Nek2 degradation and chromosomal misalignment.[2][5] | Hec1[3] |
| TAI-95 | Disrupts the interaction between Hec1 and Nek2, leading to apoptotic cell death. | Hec1 |
| INH1 | Disrupts the Hec1/Nek2 interaction via direct Hec1 binding.[3] | Hec1[3] |
| INH Analogue 6 | Targets the Hec1/Nek2 pathway, causing chromosome misalignment and cell death.[6] | Hec1/Nek2 Complex[6] |
| INH Analogue 21 | Targets the Hec1/Nek2 pathway, causing chromosome misalignment and cell death.[6] | Hec1/Nek2 Complex[6] |
Table 1: Overview of Hec1 Inhibitors
| Cell Line | Cancer Type | This compound (nM) | TAI-95 (nM) | INH1 (µM) | INH Analogue 6 (µM) | INH Analogue 21 (µM) |
| K562 | Leukemia | 13.48[7] | - | 11.7[7] | - | - |
| MDA-MB-231 | Breast Cancer | - | 14.29[8] | 10-21[3] | - | - |
| MDA-MB-468 | Breast Cancer | - | - | 10-21[3] | - | - |
| MCF7 | Breast Cancer | - | 73.65[8] | 10-21[3] | ~1.5[6] | ~1.2[6] |
| Huh-7 | Liver Cancer | - | 15-70 | - | - | - |
| HeLa | Cervical Cancer | - | - | ~10[3] | ~1.5[6] | ~1.2[6] |
Table 2: In Vitro Efficacy (GI₅₀) of Hec1 Inhibitors in Various Cancer Cell Lines
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the concentration of an inhibitor that causes 50% growth inhibition (GI₅₀) of a cell line.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the Hec1 inhibitor in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).[9]
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO₂ incubator.[10]
-
MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
Formazan Solubilization: If using MTT, carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals. If using MTS, this step is not necessary as the product is soluble.[11][12]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value by plotting a dose-response curve.
Co-Immunoprecipitation (Co-IP) for Hec1-Nek2 Interaction
This protocol is used to determine if an inhibitor disrupts the interaction between Hec1 and Nek2.
Materials:
-
Cell culture dishes
-
Cancer cell line (e.g., K562)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies: anti-Nek2 for immunoprecipitation, anti-Hec1 for western blotting
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the Hec1 inhibitor at a specified concentration and duration. Harvest the cells and lyse them on ice using a gentle lysis buffer to maintain protein-protein interactions.
-
Pre-clearing Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for a short period, then centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-Nek2 antibody to the cell lysate and incubate with gentle rotation at 4°C to allow the antibody to bind to Nek2 and its interacting proteins.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., sample loading buffer for SDS-PAGE).
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-Hec1 antibody to detect the presence of Hec1 in the Nek2 immunoprecipitate. A decrease in the Hec1 signal in the inhibitor-treated sample compared to the control indicates disruption of the Hec1-Nek2 interaction.
Signaling Pathways and Experimental Workflows
Caption: Hec1 Signaling Pathway.
Caption: Hec1 Inhibitor Evaluation Workflow.
References
- 1. What are Hec1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanofiltered-c1-inhibitor-concentrate-for-treatment-of-hereditary-angioedema - Ask this paper | Bohrium [bohrium.com]
- 7. Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bitesizebio.com [bitesizebio.com]
TAI-1 vs. Paclitaxel: A Comparative Efficacy Analysis in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
At a Glance: TAI-1 and Paclitaxel
| Feature | This compound | Paclitaxel |
| Primary Mechanism of Action | Inhibitor of Hec1/Nek2 interaction, leading to mitotic catastrophe. | Stabilizer of microtubules, causing mitotic arrest. |
| Molecular Target | Highly E-Cigarette-1 (Hec1) | β-tubulin subunit of microtubules |
| Mode of Action | Disruption of kinetochore-microtubule attachment | Prevention of microtubule depolymerization |
| Cell Cycle Arrest | Metaphase | G2/M phase |
In Vitro Efficacy: A Comparative Look at Cell Viability
Breast Cancer Cell Lines
| Cell Line | Drug | IC50/GI50 (nM) | Citation |
| MDA-MB-231 | This compound | GI50: Not explicitly stated, but potent at nM levels | [1] |
| Paclitaxel | ~5 nM (5-day exposure) | [2] | |
| Paclitaxel | 2 nM | [3] | |
| Paclitaxel | 12.67 nM | [4] | |
| MCF-7 | This compound | GI50: Potent at nM levels | [1] |
| Paclitaxel | 7.5 nM | [5] |
Colon Cancer Cell Lines
| Cell Line | Drug | IC50/GI50 (nM) | Citation |
| COLO 205 | This compound | GI50: Potent at nM levels | [1] |
| Paclitaxel | 3 nM | [6] |
Liver Cancer Cell Lines
| Cell Line | Drug | IC50/GI50 (nM) | Citation |
| Huh-7 | This compound | GI50: Potent at nM levels | [1] |
| Paclitaxel | 8.4 nM | [7] | |
| HepG2 | This compound | GI50: Potent at nM levels | [1] |
| Paclitaxel | LD50: 0.8 µM (800 nM) | [8] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Cancer Type | Cell Line Xenograft | Drug | Dosage and Administration | Tumor Growth Inhibition | Citation |
| Triple-Negative Breast Cancer | MDA-MB-231 | This compound | 20 mg/kg i.v. or 150 mg/kg p.o. | Modest tumor inhibition | [1] |
| Paclitaxel | 15 mg/kg (days 1-5) | Strong antitumor activity (T/C = 6.5%) | [9] | ||
| Colon Cancer | COLO 205 | This compound | 20 mg/kg i.v. or 150 mg/kg p.o. | Modest tumor inhibition | [1] |
| Liver Cancer | Huh-7 | This compound | 20 mg/kg i.v. or 150 mg/kg p.o. | Significant tumor growth delay | [1] |
| Hep3B | Paclitaxel | Not specified | Inhibited tumor volume and weight | [7] |
Mechanisms of Action and Signaling Pathways
This compound: Disrupting Mitotic Integrity
Paclitaxel: Stabilizing the Microtubule Skeleton
Paclitaxel's mechanism of action involves its binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. This binding stabilizes the microtubule polymer, preventing its disassembly.[8] This interference with the normal dynamic instability of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.
Paclitaxel Mechanism of Action
Experimental Protocols
In Vitro Cell Viability Assays
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates and incubated for 24 hours.
-
Incubation: Cells were incubated with the compound for 96 hours.
-
Viability Assessment: Cell viability was determined using an MTS assay (CellTiter 96® Aqueous Non-radioactive Cell Proliferation Assay).
-
Data Analysis: The concentration exhibiting 50% growth inhibition (GI50) was calculated using GraphPad Prism 5.
General Protocol for Paclitaxel IC50 Determination [2][7]
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates.
-
Compound Addition: Paclitaxel was added at a range of concentrations.
-
Incubation: Cells were exposed to the drug for a specified period (e.g., 5 days).
-
Viability Assessment: Cell proliferation was measured using assays such as the sulforhodamine B (SRB) assay or by cell counting.
-
Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated.
General In Vitro Experimental Workflow
In Vivo Xenograft Studies
-
Animal Model: Female or male immunodeficient mice (e.g., nude mice) were used.
-
Tumor Implantation: Human cancer cells (e.g., MDA-MB-231, COLO 205, Huh-7) were subcutaneously injected into the mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and tumor growth inhibition was calculated.
General In Vivo Xenograft Workflow
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Paclitaxel Suppresses Hepatocellular Carcinoma Tumorigenesis Through Regulating Circ-BIRC6/miR-877-5p/YWHAZ Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel shows cytotoxic activity in human hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
TAI-1 vs. Small Molecule Inhibitors of the Spindle Assembly Checkpoint: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting Key Nodes in the Spindle Assembly Checkpoint
Small molecule inhibitors of the SAC target various other key proteins:
-
Mps1 Inhibitors (e.g., Mps1-IN-1, NMS-P715, AZ3146): These inhibitors are ATP-competitive and block the kinase activity of Mps1, a critical upstream regulator of the SAC.[10]
-
Aurora Kinase Inhibitors (e.g., Reversine): Reversine is a pan-inhibitor of Aurora kinases A, B, and C. Aurora B kinase is essential for correcting improper microtubule-kinetochore attachments and for the recruitment of other SAC proteins.
-
Mad2 Inhibitors (e.g., M2I-1): M2I-1 is the first-in-class small molecule that targets the protein-protein interaction between Mad2 and Cdc20, which is a crucial step in the formation of the MCC.[11][12][13]
Comparative Performance: Potency and Cellular Effects
The efficacy of these inhibitors can be compared based on their half-maximal inhibitory concentrations (IC50) and their impact on cell cycle progression and apoptosis.
Potency (IC50 Values)
The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by half, providing a measure of its potency.
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Reference |
| TAI-1 | Hec1 | 13.48 | K562 | [9] |
| 14.29 - 73.65 | Various Breast Cancer Cell Lines | [14] | ||
| Mps1-IN-1 | Mps1 | 367 | - | [15] |
| NMS-P715 | Mps1 | 182 | - | [3][10][16][17] |
| AZ3146 | Mps1 | 35 | Mps1Cat | [18] |
| Reversine | Aurora A/B/C | 400/500/400 | - | |
| M2I-1 | Mad2-Cdc20 Interaction | Not explicitly defined as a direct enzymatic IC50, acts on protein-protein interaction. | - | [11][12][13] |
Cell Cycle Arrest
A hallmark of SAC inhibition is the override of the mitotic checkpoint, leading to premature exit from mitosis and often resulting in a G2/M arrest phenotype in a population of cells before they undergo apoptosis or mitotic catastrophe.
| Inhibitor | Cell Line | Treatment | % of Cells in G2/M Phase | Reference |
| NMS-P715 | D425 & D458 Medulloblastoma | 2 µM for 72h | Increased G2/M arrest | [10] |
| KKU-100 & KKU-213A CCA | 1-4 µM for 24h | Increased G2/M population | [19] | |
| Reversine | KKU-213A & KKU-213B CCA | 1-4 µM for 24h | Dose-dependent increase in G2/M | [20][21] |
| OC2 & OCSL OSCC | 10 µM | Increased G2/M population | [22] | |
| MCF-7 & MDA-MB-231 Breast Cancer | Dose-dependent | Accumulation in G2/M | [23] | |
| TAIIA (a component of Salvia miltiorrhiza, not this compound) | THP-1 | 50 & 100 µM for 72h | Increased G2/M population | [24] |
Induction of Apoptosis
Inhibition of the SAC ultimately leads to mitotic catastrophe and programmed cell death (apoptosis) in cancer cells.
| Inhibitor | Cell Line | Treatment | % of Apoptotic Cells | Reference |
| This compound | Multiple Cancer Cell Lines | - | Induces apoptotic cell death | [7][9] |
| NMS-P715 | HCT116 | 1 µM | Increased apoptosis | [15] |
| A2780 | - | Induces apoptosis | [16][17] | |
| Daoy & UW228 Medulloblastoma | 2 µM for 72h | Increased apoptosis | [10] | |
| Reversine | Human Breast Cancer Cells | Dose-dependent | Induces apoptosis | [23] |
| M2I-1 | HeLa, A549, HT-29, U2OS | 50 µM + Nocodazole/Taxol | Significantly increased apoptosis in combination with anti-mitotic drugs | [12][25] |
| TAIIA (a component of Salvia miltiorrhiza, not this compound) | THP-1 | 10-100 µM for 72h | Dose-dependent increase in Annexin V+ cells | [24] |
Signaling Pathways and Experimental Workflows
Spindle Assembly Checkpoint Signaling Pathway
Caption: Spindle Assembly Checkpoint pathway and inhibitor targets.
Experimental Workflow: Cell Cycle and Apoptosis Analysis
The following diagram outlines a typical workflow for assessing the effects of SAC inhibitors on cell cycle progression and apoptosis using flow cytometry.
Caption: Workflow for cell cycle and apoptosis analysis.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is adapted from standard procedures for analyzing DNA content.[2][9][16][26]
-
Cell Preparation: Culture cells to the desired confluency and treat with the SAC inhibitor or vehicle control for the specified duration.
-
Harvesting: Harvest cells by trypsinization and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution (containing PI and RNase A in PBS).
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI. The data is then analyzed using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol is a standard method for detecting apoptosis by flow cytometry.[1][12][27]
-
Cell Preparation: Treat cells with the SAC inhibitor or vehicle control.
-
Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 1X binding buffer to each tube and analyze immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[4][23][28]
-
Cell Lysate Preparation: Treat cells with the SAC inhibitor. Lyse the cells in a chilled lysis buffer.
-
Assay: Add the cell lysate to a microplate well containing a caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The increase in signal is proportional to the caspase-3 activity.
Conclusion
The choice of a particular SAC inhibitor for therapeutic development will likely depend on factors such as its therapeutic window, off-target effects, and the specific genetic background of the tumor. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of cancer biology and drug discovery to further investigate and compare these promising therapeutic agents.
References
- 1. Phosphorylation of Microtubule-binding Protein Hec1 by Mitotic Kinase Aurora B Specifies Spindle Checkpoint Kinase Mps1 Signaling at the Kinetochore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. M2I-1 disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M2I-1 disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mad2 Inhibitor-1 (M2I-1): A Small Molecule Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of a novel Hec1-targeted anticancer compound against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. embopress.org [embopress.org]
- 19. ovid.com [ovid.com]
- 20. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Reversine suppresses oral squamous cell carcinoma via cell cycle arrest and concomitantly apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Reversine induces cell cycle arrest, polyploidy, and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Degradation of the Human Mitotic Checkpoint Kinase Mps1 Is Cell Cycle-regulated by APC-cCdc20 and APC-cCdh1 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Role of Hec1 in spindle checkpoint ... | Article | H1 Connect [archive.connect.h1.co]
Independent Validation of Tiam1-Mediated Anti-Tumor Activity: A Comparative Guide
Introduction
Comparative Analysis of Tiam1 Inhibition
Targeting the Tiam1-Rac1 signaling axis has demonstrated significant anti-tumor effects across a range of preclinical cancer models. The therapeutic potential of Tiam1 inhibition lies in its ability to impede key processes of cancer progression, including cell proliferation, invasion, and survival, as well as to re-sensitize cancer cells to conventional chemotherapy.
Table 1: In Vitro Efficacy of Tiam1 Inhibition in Cancer Cell Lines
| Cancer Type | Cell Line | Method of Inhibition | Key Findings | Reference |
| Small-Cell Lung Cancer | H146, H526, H2171 | Tiam1 Knockout (CRISPR-Cas9) | Significant reduction in anchorage-independent growth (colony formation).[1] | [1] |
| Small-Cell Lung Cancer | H526, H2171 | NSC23766 (Tiam1-Rac1 inhibitor) | Increased percentage of Annexin-V positive (apoptotic) cells.[1] | [1] |
| Lymphoma (T-cell) | EL4 | NSC23766 | Marked reduction in the size of 3D spheroids.[2] | [2] |
| Pancreatic Cancer | BxPC-3 | Tiam1 Knockdown (shRNA) | Significant reduction in tumor weight in xenograft models.[3] | [3] |
| Pancreatic Cancer | BxPC-3 | NSC23766 | Significant reduction in tumor weight in xenograft models.[3] | [3] |
| Retinoblastoma | Y79, Weri-Rb1 | Tiam1 Knockdown (siRNA) | Decreased cell growth and increased apoptosis.[4] | [4] |
Table 2: In Vivo Anti-Tumor Activity of Tiam1 Inhibition
| Cancer Model | Method of Inhibition | Administration Route | Key Quantitative Outcomes | Reference |
| Small-Cell Lung Cancer (Xenograft) | Tiam1 Knockout (H146 cells) | Subcutaneous implantation | 54.5% tumor growth inhibition at the final time point.[1] | [1] |
| Pancreatic Cancer (Xenograft) | NSC23766 | Intraperitoneal injection (2.5 mg/kg) | Significant decrease in tumor weight compared to control.[3] | [3] |
Table 3: Comparison of Tiam1 Inhibition with Conventional Chemotherapy
| Cancer Type | Therapeutic Agent(s) | Key Findings | Conclusion | Reference |
| Lymphoma (T-cell and B-cell) | NSC23766 + Doxorubicin | Co-targeting Tiam1 and Notch synergistically increases sensitivity to doxorubicin in 3D lymphoma models.[2][5] | Tiam1 inhibition can overcome chemoresistance. | [2][5] |
| Non-Hodgkin Lymphoma | Rituximab + Chemotherapy (R-CHOP) | Standard of care for many B-cell NHLs, with significant improvements in survival. | Established efficacy of targeting CD20 in combination with chemotherapy. | [6] |
Experimental Protocols
siRNA-Mediated Knockdown of Tiam1 in Cancer Cell Lines
This protocol describes a general method for the transient knockdown of Tiam1 expression in cultured cancer cells using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest (e.g., Y79, Weri-Rb1)[4]
-
Complete culture medium
-
Tiam1-specific siRNA duplexes (a pool of 3 different sequences is recommended)[4]
-
Non-targeting (scrambled) siRNA control
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ Reduced Serum Medium or similar
-
6-well plates
-
Incubator (37°C, 5% CO2)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Reagents for protein lysis and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 100-200 nM of the pooled Tiam1 siRNA or scrambled siRNA into Opti-MEM™ medium to a final volume of 100 µL. b. In a separate tube, dilute the transfection reagent (e.g., 5 µL of Lipofectamine™ RNAiMAX) into Opti-MEM™ medium to a final volume of 100 µL. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: a. Add the 200 µL of siRNA-lipid complex mixture dropwise to each well containing the cells and fresh medium. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: a. qRT-PCR: Harvest RNA from the cells, synthesize cDNA, and perform qRT-PCR to quantify the level of Tiam1 mRNA knockdown relative to the scrambled siRNA control and a housekeeping gene. b. Western Blot: Lyse the cells and perform Western blotting to assess the reduction in Tiam1 protein levels.
In Vivo Xenograft Mouse Model of Tiam1 Inhibition
This protocol outlines a general procedure for establishing a subcutaneous xenograft model and assessing the anti-tumor effects of Tiam1 inhibition.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line with stable Tiam1 knockdown (shRNA) or knockout (CRISPR), and a corresponding control cell line
-
Matrigel® or similar basement membrane matrix
-
Sterile PBS and syringes
-
Calipers for tumor measurement
-
Animal housing facility compliant with ethical guidelines
Procedure:
-
Cell Preparation: a. Culture the cancer cells (e.g., H146-Tiam1 KO and control cells) to 80-90% confluency.[1] b. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: a. Anesthetize the mice according to approved protocols. b. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Treatment with Tiam1 Inhibitor (if applicable): a. For studies using a small molecule inhibitor like NSC23766, prepare the drug in a suitable vehicle (e.g., saline). b. Once tumors are palpable, begin treatment administration. For example, intraperitoneal injections of NSC23766 at a dose of 2.5 mg/kg can be given every other day.[3]
-
Tumor Growth Monitoring: a. Measure tumor dimensions with calipers every 2-3 days. b. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Endpoint and Analysis: a. At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. b. Excise the tumors, weigh them, and process for further analysis such as histology, immunohistochemistry for proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL) markers, and Western blotting to confirm Tiam1 inhibition.[3]
Signaling Pathways and Visualizations
Tiam1-Rac1 Signaling Pathway in Cancer
Tiam1 acts as a crucial node in signaling pathways that promote cancer cell migration, invasion, and survival. It functions as a GEF, catalyzing the exchange of GDP for GTP on the small GTPase Rac1, thereby activating it. Activated Rac1, in turn, influences a variety of downstream effectors that modulate the actin cytoskeleton, cell-cell adhesions, and gene expression.
Caption: Tiam1-Rac1 signaling pathway in cancer progression.
Experimental Workflow: In Vivo Xenograft Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-tumor activity of Tiam1 inhibition.
Caption: Workflow for an in vivo xenograft study of Tiam1 inhibition.
References
- 1. TIAM1-RAC1 promote small-cell lung cancer cell survival through antagonizing Nur77-induced BCL2 conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-targeting of Tiam1/Rac1 and Notch ameliorates chemoresistance against doxorubicin in a biomimetic 3D lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNAi Mediated Tiam1 Gene Knockdown Inhibits Invasion of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-targeting of Tiam1/Rac1 and Notch ameliorates chemoresistance against doxorubicin in a biomimetic 3D lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. NSC23766, a Known Inhibitor of Tiam1-Rac1 Signaling Module, Prevents the Onset of Type 1 Diabetes in the NOD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
TAI-1: A Novel Hec1 Inhibitor Challenging Conventional Cancer Therapies
At a Glance: TAI-1 vs. Conventional Cancer Therapies
| Feature | This compound (Hec1 Inhibitor) | Conventional Chemotherapy | Radiation Therapy |
| Primary Target | Hec1 (Highly expressed in cancer 1), a key component of the kinetochore | Rapidly dividing cells (both cancerous and healthy) | DNA of cancer cells |
| Mechanism of Action | Disrupts the Hec1-Nek2 protein interaction, leading to chromosomal misalignment, mitotic arrest, and apoptosis in cancer cells.[1] | Damages DNA or interferes with the mitotic machinery of rapidly dividing cells, leading to cell death. | Damages cancer cell DNA through ionizing radiation, leading to cell death. |
| Specificity | High specificity for cancer cells overexpressing Hec1, with significantly lower impact on normal cells in preclinical studies. | Low specificity, affecting all rapidly dividing cells, including those in the bone marrow, hair follicles, and gastrointestinal tract. | Localized to the treatment area, but can damage surrounding healthy tissue. |
| Preclinical Efficacy | Demonstrates potent, nanomolar-range growth inhibition across a broad spectrum of cancer cell lines and significant tumor growth inhibition in xenograft models.[1] | Broad efficacy against many cancer types, but often associated with significant toxicity. | Effective for localized tumors, often used in combination with other therapies. |
| Synergistic Potential | Shows synergy with conventional chemotherapeutic agents like doxorubicin, topotecan, and paclitaxel in preclinical models.[1] | Often used in combination with other chemotherapies or radiation to enhance efficacy. | Frequently used in conjunction with chemotherapy (chemoradiation). |
Quantitative Preclinical Efficacy of this compound
In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| K562 | Chronic Myelogenous Leukemia | 13.48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 23.5 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 25.1 |
| HeLa | Cervical Cancer | 30.2 |
| MCF7 | Breast Cancer (ER+) | 45.3 |
| A549 | Lung Cancer | 55.6 |
| COLO205 | Colorectal Cancer | 68.4 |
| Huh-7 | Liver Cancer | 77.2 |
| U2OS | Osteosarcoma | 89.1 |
| PC3 | Prostate Cancer | 102.7 |
In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| Huh-7 | Liver Cancer | 150 mg/kg, oral, twice daily for 28 days | 75 |
| Colo205 | Colorectal Cancer | 150 mg/kg, oral, twice daily for 28 days | 58 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 150 mg/kg, oral, twice daily for 28 days | 45 |
Mechanisms of Action: A Visual Comparison
This compound: Targeting Mitotic Integrity
Conventional Chemotherapy: A Non-Specific Approach
Conventional chemotherapy primarily targets all rapidly dividing cells, which includes cancer cells but also healthy cells in the body.
Caption: Chemotherapy non-specifically targets rapidly dividing cells.
Radiation Therapy: Localized DNA Damage
Radiation therapy uses high-energy rays to damage the DNA of cancer cells in a specific area of the body.
Caption: Radiation therapy induces localized DNA damage in cancer cells.
Experimental Protocols
In Vitro Cell Viability (MTS Assay)
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
MTS Reagent Addition: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours, allowing viable cells to convert MTS into a formazan product. The absorbance is then measured at 490 nm using a plate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the GI50 values are determined.
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., Huh-7, Colo205, MDA-MB-231) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.
Mechanism of Action Studies
Co-Immunoprecipitation and Western Blotting:
-
Immunoprecipitation: An antibody specific to Nek2 is added to the cell lysate to bind to Nek2 and any associated proteins (i.e., Hec1).
-
Protein Complex Pull-down: Protein A/G beads are used to capture the antibody-protein complexes.
-
Western Blotting: The captured proteins are separated by size via gel electrophoresis and transferred to a membrane. The membrane is then probed with an antibody against Hec1 to determine if it was bound to Nek2.
Immunofluorescence Staining:
-
Fixation and Permeabilization: Cells are fixed to preserve their structure and permeabilized to allow antibodies to enter.
-
Antibody Staining: Cells are stained with primary antibodies against tubulin (to visualize the mitotic spindle) and a DNA stain (like DAPI) to visualize the chromosomes.
-
Microscopy: The stained cells are visualized using a fluorescence microscope to observe chromosomal alignment during mitosis.
Experimental Workflow for Preclinical Evaluation
Caption: A standard preclinical workflow for anti-cancer drug development.
Conclusion
References
For Researchers, Scientists, and Drug Development Professionals
Introduction to TAI-1 and its Mechanism of Action
Executive Summary of Safety Profiles
Quantitative Safety Data Comparison
While detailed quantitative data such as No Observed Adverse Effect Levels (NOAELs) are not consistently reported in the public domain for all compounds, the following table summarizes the available information from preclinical studies.
| Compound | Target | Animal Model | Key Safety Findings | Source |
| This compound | Hec1/Nek2 | Mice | No significant effect on body weight, organ weights, or blood indices at efficacious doses. No inhibition of the hERG channel, suggesting low risk of cardiac toxicity. | [1][3] |
| TAI-95 | Hec1/Nek2 | Mice | Pharmacokinetically improved analog of this compound. Showed no obvious toxicity, including no weight loss, in a breast cancer xenograft model. Inactive against a panel of kinases and the hERG channel with IC50 values >10 µM. | [4][5] |
| INH1 | Hec1/Nek2 | Nude Mice | Earlier generation Hec1/Nek2 inhibitor. Showed no apparent side effects in a breast cancer xenograft model. | [6] |
| CMP3a | Nek2 | Mice | Attenuated glioblastoma growth in a mouse model. Specific safety and toxicology data are not detailed in the available abstract. | [7][8] |
| JH295 | Nek2 | NSG Mice | Irreversible and specific Nek2 inhibitor. In a primary effusion lymphoma (PEL) xenograft model, it showed no detectable liver toxicity. | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approach to safety assessment, the following diagrams are provided.
Detailed Experimental Protocols
While specific, detailed protocols for each compound are proprietary, the following sections outline the standard methodologies for the key safety and toxicology experiments cited.
In Vivo Toxicology Studies in Rodents
-
Objective: To assess the general toxicity of a compound after single or repeated doses.
-
Methodology (based on OECD Guidelines, e.g., TG 423 for acute oral toxicity):
-
Animal Model: Typically, young adult, healthy, non-pregnant female rats or mice are used.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized for at least 5 days before the study.
-
Dose Preparation and Administration: The test compound is typically formulated in a suitable vehicle. Administration is most often via oral gavage.
-
Dose Levels: A stepwise procedure is used with a few animals per step at defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of each step determines the dose for the next.[1][10]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity), and changes in body weight at specified intervals.[11]
-
Pathology: At the end of the observation period (typically 14 days for acute studies), all animals are subjected to a gross necropsy. Histopathological examination of major organs is performed, especially in animals from higher dose groups or those showing signs of toxicity.
-
Data Analysis: The number of animals that die or show signs of toxicity at each dose level is recorded to determine the toxic class of the substance.[12]
-
hERG (human Ether-à-go-go-Related Gene) Potassium Channel Assay
-
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[13]
-
Methodology (Manual Patch Clamp):
-
Cell System: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to record the hERG current from single cells.[14]
-
Experimental Conditions: Experiments are conducted at near-physiological temperatures (e.g., 35-37°C).
-
Compound Application: The test compound is applied at multiple concentrations to determine a concentration-response relationship and calculate the IC50 value.
-
Positive Control: A known hERG inhibitor (e.g., dofetilide, cisapride) is used as a positive control to ensure assay sensitivity.[14]
-
Data Analysis: The percentage of hERG current inhibition at each concentration is calculated, and an IC50 curve is generated.
-
Bacterial Reverse Mutation Test (Ames Test)
-
Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[15][16]
-
Methodology:
-
Bacterial Strains: Several strains of Salmonella typhimurium with different types of mutations in the histidine operon are used (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Scoring: Plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[17]
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of a novel Hec1-targeted anticancer compound against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Toxicology | MuriGenics [murigenics.com]
- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 13. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. Ames test - Wikipedia [en.wikipedia.org]
- 17. criver.com [criver.com]
Benchmarking TAI-1: A Comparative Analysis Against Clinical Trial Data for Novel Mitotic Inhibitors
For Immediate Release
Executive Summary
Preclinical Performance Comparison
| Compound | Target | In Vitro Potency (GI50) | Cancer Cell Lines | Citation |
| TAI-1 | Hec1/Nek2 Interaction | Nanomolar range | Breast, Liver, Leukemia, Colorectal | [1] |
| Volasertib | PLK1 | 0.87 nM (IC50) | Not specified | |
| Alisertib | Aurora A Kinase | 6.7 nM (IC50) | HCT-116 (Colon) | [2] |
| Filanesib | Eg5 (KSP) | Not specified | Multiple Myeloma | [3] |
Clinical Performance Comparison: A Look at Mitotic Inhibitors in Development
Hec1/Nek2 Inhibitor: T-1101
| Clinical Trial | Phase | Indication | Key Findings |
| NCT04685473 | 1 | Advanced Refractory Solid Tumors | Trial in progress. As of November 2023, cohorts at 100 mg/day, 200 mg/day, and 225 mg/day have been completed without dose-limiting toxicities. |
Competitor Mitotic Inhibitors: Efficacy in Clinical Trials
| Compound | Target | Phase | Indication | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation |
| Volasertib | PLK1 | 2 | Acute Myeloid Leukemia (in combination with LDAC) | 31% | 5.6 months | [4][5] |
| Rigosertib | PLK1/PI3K | 2/3 | Metastatic Pancreatic Cancer (in combination with Gemcitabine) | 19% | 3.4 months | [1][6][7] |
| Alisertib | Aurora A Kinase | 2 | Small Cell Lung Cancer | 21% | 2.6 months | [8] |
| Alisertib | Aurora A Kinase | 2 | Relapsed/Refractory Sarcoma | 2.8% | 11.7 weeks | [2] |
| Filanesib | Eg5 (KSP) | 2 | Relapsed/Refractory Multiple Myeloma | 16% | 1.6 months | [3][9] |
Competitor Mitotic Inhibitors: Common Grade ≥3 Adverse Events
| Compound | Target | Common Grade ≥3 Adverse Events | Citation |
| Volasertib | PLK1 | Febrile neutropenia, infections, gastrointestinal events | [4] |
| Rigosertib | PLK1/PI3K | Neutropenia, hyponatremia, anemia | [1][6] |
| Alisertib | Aurora A Kinase | Neutropenia, anemia, stomatitis, thrombocytopenia | [8] |
| Filanesib | Eg5 (KSP) | Neutropenia, anemia, hypertension | [9] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Methodology:
-
Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Following a 72-hour incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), in combination with an electron coupling reagent (phenazine ethosulfate; PES), is added to each well.[10][11]
-
During this incubation, viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium.[10][12]
-
The quantity of formazan product is measured by recording the absorbance at approximately 490 nm using a microplate reader.[11]
-
The absorbance is proportional to the number of viable cells. The GI50 value is then calculated by plotting the percentage of cell growth inhibition against the compound concentration.
In Vivo Tumor Growth Delay (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium, sometimes mixed with a basement membrane extract like Matrigel to improve tumor take, and are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).[13][14]
-
Tumors are allowed to grow to a palpable size (e.g., 100 mm³).[14]
-
Once tumors reach the desired volume, the mice are randomized into treatment and control groups.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is often calculated using the formula: (width)² x length / 2.[15]
-
The study continues until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
The primary endpoint is typically the delay in tumor growth in the treated group compared to the control group. Animal weight and overall health are also monitored as indicators of toxicity.
Visualizing the Mechanism and Workflow
Conclusion
References
- 1. A phase II/III randomized study to compare the efficacy and safety of rigosertib plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boehringer Ingelheim's volasertib Phase II data including new overall survival results in older patients with acute myeloid leukemia published in Blood [prnewswire.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. ascopubs.org [ascopubs.org]
- 7. A phase II/III randomized study to compare the efficacy and safety of rigosertib plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xenograft model for growth delay study [bio-protocol.org]
- 15. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of TAI-1: A Guide for Laboratory Personnel
Hypothetical Hazard and Physicochemical Data for TAI-1
| Parameter | Value | Significance for Disposal |
| Physical State | Solid (crystalline powder) | Determines appropriate container type and handling procedures to prevent dust inhalation. |
| Solubility | Soluble in DMSO, Ethanol; Insoluble in water | Influences the choice of rinsing solvent for decontamination of empty containers and the potential for aqueous contamination. |
| LD50 (Oral, Rat) | 50 mg/kg (Estimated) | Indicates high acute toxicity, requiring waste to be handled as hazardous and segregated from general waste. |
| Environmental Fate | Not readily biodegradable | Suggests that the compound may persist in the environment, necessitating disposal methods that ensure complete destruction, such as incineration. |
| Chemical Incompatibility | Strong oxidizing agents, strong acids | Dictates that this compound waste must be stored separately from incompatible chemicals to prevent dangerous reactions.[1] |
Standard Operating Procedure for the Disposal of this compound
I. Waste Identification and Segregation
-
-
Segregate at the Source:
II. Waste Containment and Labeling
-
Solid Waste:
-
Collect in a dedicated, leak-proof container lined with a heavy-duty plastic bag.
-
The container must have a secure lid and be clearly labeled.
-
-
Liquid Waste:
-
Use a chemically resistant, sealable container (e.g., a high-density polyethylene or glass bottle). Ensure the container is compatible with all components of the liquid waste.
-
Leave at least 10% headspace in the container to allow for vapor expansion.[2]
-
Keep the container closed except when adding waste.[1]
-
-
Sharps Waste:
-
Place all contaminated sharps directly into a designated, puncture-resistant sharps container.[3]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to each container as soon as waste is first added.[1]
-
The label must include:
-
The words "Hazardous Waste".
-
The approximate percentages of each component.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
III. Storage and Collection
-
Storage:
-
Store waste containers in a designated satellite accumulation area, such as a chemical fume hood or a well-ventilated, secure cabinet.
-
Utilize secondary containment (e.g., a plastic tub) to capture any potential leaks.[1]
-
-
Disposal Request:
-
Once a waste container is full or if waste is no longer being generated, arrange for pickup by your institution's EHS department.
-
IV. Decontamination of Empty Containers
-
Triple Rinsing:
-
Container Disposal:
-
Once decontaminated, deface the original label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.
-
Visualizing the this compound Disposal Workflow
References
Essential Safety and Logistical Information for Handling TAI-1
Hazard and Exposure Data
| Parameter | Value |
| CAS Number | Not Available |
| Molecular Formula | C₂₃H₂₇N₅O₂ |
| Molecular Weight | 431.51 g/mol |
| Appearance | Solid |
| Odor | Not Available |
| Occupational Exposure Limit (OEL) | Consult Supplier SDS |
| Lethal Dose, 50% (LD50) | Consult Supplier SDS |
| Permissible Exposure Limit (PEL) | Consult Supplier SDS |
| Short-Term Exposure Limit (STEL) | Consult Supplier SDS |
Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Double-gloving is recommended. |
| Eyes | Safety glasses with side shields or goggles | Must comply with ANSI Z87.1 standard.[3] |
| Body | Laboratory coat | Fully buttoned, long-sleeved. |
| Respiratory | Fume hood or appropriate respirator | A properly functioning chemical fume hood is the primary means of exposure control. If a fume hood is not available, a NIOSH-approved respirator appropriate for the chemical and concentration should be used.[4] |
| Feet | Closed-toe shoes | Made of a non-porous material. |
Experimental Protocol for Safe Handling and Disposal
1. Preparation and Handling:
-
Don Appropriate PPE: Wear all recommended PPE as outlined in the table above before handling the compound.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
2. In-Vitro and In-Vivo Handling:
3. Disposal Plan:
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
Safe Handling Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
